1,2-Propanediol; oleic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H42O4 |
|---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
octadec-9-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3 |
InChI Key |
FWNZKPKGBYWNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synergistic Permeation Enhancement of Oleic Acid and 1,2-Propanediol: Mechanisms and Methodologies
Executive Summary
The stratum corneum (SC) presents the most formidable barrier to transdermal drug delivery. Overcoming this barrier often requires the use of chemical permeation enhancers. While individual agents have shown efficacy, synergistic combinations frequently offer superior performance with potentially lower toxicity. This technical guide provides an in-depth analysis of the synergistic relationship between oleic acid (OA), a fatty acid enhancer, and 1,2-propanediol (propylene glycol, PG), a widely used cosolvent. We will deconstruct the individual mechanisms of action, elucidate the nature of their synergy, and provide a comprehensive framework of self-validating experimental protocols to quantify and characterize this enhancement effect for drug development professionals.
The Fundamental Challenge: The Stratum Corneum Barrier
The efficacy of any transdermal system is dictated by its ability to navigate the stratum corneum. This outermost layer of the epidermis, approximately 10-20 µm thick, is often described by the "brick and mortar" model. The "bricks" are the protein-rich, anucleated corneocytes, and the "mortar" is the continuous, intercellular lipid matrix. This lipid domain, composed primarily of ceramides, cholesterol, and free fatty acids, is highly organized into lamellar bilayers, forming a tortuous and lipophilic pathway that severely restricts the passage of most xenobiotics.[1][2] The primary goal of a chemical enhancer system is to transiently and reversibly disrupt this organized structure, thereby increasing drug permeability.
The Enhancer Toolkit: A Dual-Pronged Mechanistic Approach
The combination of oleic acid and 1,2-propanediol represents a classic example of a dual-pronged strategy, targeting both the lipid and protein domains of the stratum corneum for a synergistic outcome.
Oleic Acid: The Lipid Lamellae Disruptor
Oleic acid, a monounsaturated fatty acid, is one of the most extensively studied permeation enhancers.[3] Its mechanism is primarily centered on the intercellular lipid matrix of the SC.
-
Mechanism of Action: Due to its "bent" cis-configuration, oleic acid does not integrate seamlessly into the highly ordered, tightly packed lipid bilayers of the stratum corneum.[4] Instead, it intercalates into the lipid lamellae, increasing the volume of the hydrophobic tails and disrupting the orderly packing.[4] This leads to an increase in the fluidity (disorder) of the lipid acyl chains and can induce phase separation within the lipid matrix, creating disordered, fluid domains or "pools" through which a drug can more easily diffuse.[1][4][5][6][7] Ultrastructural studies have shown that oleic acid treatment can lead to the formation of lacunae (voids) within the intercellular lipid spaces, further compromising the barrier.[1][4][5]
1,2-Propanediol: The Cosolvent and Protein Interactor
1,2-propanediol (propylene glycol) is a versatile excipient in topical and transdermal formulations, functioning as a solvent, humectant, and penetration enhancer.[8][9]
-
Mechanism of Action: PG's enhancement effect is multifaceted. Firstly, it is an excellent solvent for many active pharmaceutical ingredients (APIs), increasing the thermodynamic activity of the drug in the formulation, which provides a greater concentration gradient for diffusion into the skin.[10] Secondly, PG is hygroscopic and can draw water into the stratum corneum, hydrating it. Hydration swells the corneocytes and can increase the permeability of the skin to both hydrophilic and lipophilic compounds.[3] Thirdly, and critically for its synergy with OA, PG has been shown to interact with the α-keratin proteins within the corneocytes.[11][12][13] This interaction can disrupt the protein conformation, potentially opening up intracellular pathways and making the overall SC structure more permeable.[13]
The Synergistic Effect: A Whole Greater Than the Sum of Its Parts
When combined, OA and PG exhibit a potent synergistic effect that significantly surpasses the enhancement observed with either agent alone.[14] This synergy arises from a coordinated, multi-step disruption of the skin barrier.
The prevailing hypothesis for this synergy involves a two-stage mechanism:
-
Priming the Barrier (PG Action): 1,2-propanediol first partitions into the stratum corneum. Here, it hydrates the tissue and solvates the keratin filaments within the corneocytes.[11] This initial action likely swells the SC and slightly loosens its dense structure.
-
Lipid Disruption (OA Action Facilitated by PG): PG also acts as an efficient vehicle for oleic acid, increasing the partitioning of OA into the intercellular lipid matrix.[11][15] The pre-hydrated and slightly disordered SC is now more susceptible to the potent lipid-fluidizing effects of oleic acid. OA can then more effectively disrupt the lipid lamellae, leading to a dramatic increase in permeability.
This combined action creates both more permeable lipid pathways (via OA) and potentially more accessible transcellular routes (via PG's effect on keratin), resulting in a profound decrease in the barrier function of the skin.[11][14]
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Methodological & Application
Preparation and Characterization of Microemulsions Containing 1,2-Propanediol and Oleic Acid
<APPLICATION NOTE & PROTOCOL
Abstract
This technical guide provides a comprehensive framework for the formulation, development, and characterization of oleic acid-based microemulsions, with a specific focus on the integral role of 1,2-propanediol. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, offering significant potential as delivery vehicles in pharmaceuticals and other industries due to their ability to solubilize both lipophilic and hydrophilic compounds.[1][2] Oleic acid serves as a biocompatible oil phase, while 1,2-propanediol functions as a key cosolvent and cosurfactant, influencing interfacial fluidity and stability.[3][4] This document details the systematic approach to constructing pseudo-ternary phase diagrams to identify stable microemulsion regions.[5] It further provides step-by-step protocols for physicochemical characterization, including droplet size analysis by Dynamic Light Scattering (DLS) and surface charge determination via Zeta Potential measurements, which are critical for predicting in-vivo performance and long-term stability.[6]
Introduction: The Science of Microemulsion Systems
Microemulsions are clear, thermodynamically stable dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules.[2] Unlike conventional emulsions, which are kinetically stable but thermodynamically unstable and tend to separate over time, microemulsions form spontaneously with minimal energy input and exhibit long-term stability.[2][7] Their droplet sizes typically range from 10 to 100 nanometers, which allows them to be transparent or translucent.[1][6]
The formation of a stable microemulsion is governed by the reduction of interfacial tension between the oil and water phases to a very low value, a state achieved through the careful selection of a surfactant and often a cosurfactant.[1]
-
Oil Phase (Oleic Acid): Oleic acid is a naturally occurring monounsaturated fatty acid widely used in pharmaceutical formulations.[8] Its role as the oil phase is crucial for solubilizing lipophilic active pharmaceutical ingredients (APIs).[9] Furthermore, oleic acid itself can act as a penetration enhancer in dermal and transdermal drug delivery systems.[8]
-
Aqueous Phase: This is typically purified water or a buffer solution, serving to dissolve hydrophilic components.
-
Surfactant: Surfactants are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension. The choice of surfactant is critical and is often guided by the Hydrophilic-Lipophilic Balance (HLB) system.[10] For oil-in-water (o/w) microemulsions, surfactants with higher HLB values (typically 8-18) are preferred.[10] A common and effective choice for oleic acid systems is Tween 80 (Polysorbate 80), a non-ionic surfactant.[11][12]
-
Cosurfactant/Cosolvent (1,2-Propanediol): 1,2-Propanediol, also known as propylene glycol, is a versatile excipient. In microemulsion systems, it plays a dual role. As a cosurfactant, it increases the fluidity of the interfacial film by partitioning between the surfactant molecules, allowing the interface to accommodate the curvature required for microemulsion formation.[13] As a polar cosolvent, it can modify the polarity of the aqueous phase and improve the solubility of certain drugs.[4]
The interplay between these components determines the type of microemulsion formed: oil-in-water (o/w), water-in-oil (w/o), or bicontinuous, where oil and water phases form continuous interpenetrating domains.[14]
Materials and Equipment
Materials
| Material | Grade | Supplier | Notes |
| Oleic Acid | NF/EP | Major Chemical Supplier | Oil Phase |
| 1,2-Propanediol (Propylene Glycol) | USP/EP | Major Chemical Supplier | Cosurfactant/Cosolvent |
| Polysorbate 80 (Tween® 80) | NF/EP | Major Chemical Supplier | Surfactant |
| Sorbitan Monooleate (Span® 80) | NF/EP | Major Chemical Supplier | Surfactant (for w/o systems or blends) |
| Purified Water | Type I / USP | In-house or Commercial | Aqueous Phase |
Equipment
-
Analytical Balance (4 decimal places)
-
Magnetic Stirrer and Stir Bars
-
Vortex Mixer
-
Glass Beakers and Volumetric Flasks
-
Pipettes (various volumes)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Conductivity Meter
-
pH Meter
-
Thermostatic Water Bath
Experimental Protocols
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
The pseudo-ternary phase diagram is an essential tool for identifying the concentration ranges of oil, surfactant/cosurfactant (Sₘᵢₓ), and water that result in the formation of a stable microemulsion.[5][15] The water titration method is a widely used technique for this purpose.[16][17]
By systematically titrating a mixture of oil and Sₘᵢₓ with water, one can visually identify the transition from a clear, single-phase microemulsion to a turbid, multiphase emulsion. Plotting these points on a ternary graph delineates the microemulsion existence region. This allows for the selection of optimal formulations for further characterization.
-
Prepare Surfactant/Cosurfactant Mixtures (Sₘᵢₓ): Prepare mixtures of the surfactant (e.g., Tween 80) and cosurfactant (1,2-Propanediol) at various weight ratios (Kₘ). Common ratios to investigate are 1:1, 2:1, 3:1, and 1:2.
-
Prepare Oil/Sₘᵢₓ Blends: For each Sₘᵢₓ ratio, prepare a series of blends with the oil phase (oleic acid) at different weight ratios. Typically, these range from 9:1 to 1:9 (e.g., 90% oil/10% Sₘᵢₓ, 80% oil/20% Sₘᵢₓ, etc.).
-
Water Titration:
-
Take a known weight (e.g., 1-2 grams) of each oil/Sₘᵢₓ blend in a clear glass vial.
-
Place the vial on a magnetic stirrer and maintain constant, gentle agitation.
-
Slowly add purified water dropwise using a burette or a micropipette.
-
After each addition, allow the system to equilibrate. Observe the mixture for clarity and homogeneity.
-
The endpoint of the titration is the first sign of persistent turbidity or phase separation. Record the amount of water added.
-
-
Data Plotting:
-
Calculate the percentage composition (w/w%) of oil, water, and Sₘᵢₓ for each endpoint.
-
Plot these compositions on a ternary phase diagram using appropriate software (e.g., Origin, CHEMIX).[17]
-
The area enclosed by the plotted points represents the microemulsion region for that specific Kₘ ratio.
-
Protocol 2: Preparation of Selected Microemulsion Formulations
Once the microemulsion regions are identified, specific formulations can be prepared for detailed characterization.
-
Select several points from within the stable microemulsion region of the most promising phase diagram (e.g., the one with the largest stable area).
-
Accurately weigh the required amounts of oleic acid, the Sₘᵢₓ (pre-mixed at the chosen Kₘ ratio), and purified water into a glass vial.
-
Vortex the mixture for 2-3 minutes or stir using a magnetic stirrer until a clear, homogenous liquid is formed.
-
Visually inspect the formulation against a light and dark background to ensure it is transparent and free of any particulate matter.
Protocol 3: Physicochemical Characterization
Causality: Droplet size is a critical quality attribute that influences drug release, bioavailability, and stability.[18] Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of nanoparticles in suspension.[6][19] The PDI provides a measure of the broadness of the size distribution.
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 100 to 500 is a good starting point).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or extraneous particles.
-
Transfer the sample to a clean cuvette.
-
Perform the DLS measurement according to the instrument's standard operating procedure.
-
Record the Z-average diameter (mean hydrodynamic size) and the PDI. A PDI value < 0.3 is generally considered acceptable for a monodisperse population.
Causality: Zeta potential is an indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion.[19] A higher absolute zeta potential (typically > |30| mV) suggests good physical stability, as the electrostatic repulsion will prevent droplet aggregation and coalescence.[6]
-
Dilute the microemulsion sample with purified water or an appropriate buffer.
-
Transfer the diluted sample to the specific zeta potential cell (e.g., folded capillary cell).
-
Perform the measurement using the electrophoretic light scattering (ELS) mode of the instrument.
-
Record the zeta potential value in millivolts (mV).
Causality: These tests are performed to ensure the selected formulations are robust and will not undergo phase separation under stress conditions.[7] Microemulsions, being thermodynamically stable, should withstand these tests.[3]
-
Centrifugation: Centrifuge 5 mL of the undiluted microemulsion at 5000 RPM for 30 minutes. Observe for any signs of phase separation, creaming, or cracking.
-
Heating-Cooling Cycles: Subject the formulations to six cycles of temperature variation, alternating between refrigerator temperature (4°C) and an elevated temperature (45°C), with storage at each temperature for not less than 48 hours. Observe for any phase changes after each cycle.
-
Freeze-Thaw Cycles: Place the formulations at -20°C for 48 hours, then allow them to thaw at room temperature. Repeat this for at least three cycles. The formulation should return to its original clear state without any phase separation.
Data Presentation and Interpretation
Example Formulation Data
The following table presents hypothetical data for formulations selected from a pseudo-ternary phase diagram constructed with a Sₘᵢₓ ratio of 2:1 (Tween 80:1,2-Propanediol).
| Formulation ID | Oleic Acid (% w/w) | Sₘᵢₓ (% w/w) | Water (% w/w) | Visual Appearance |
| F1 | 10 | 60 | 30 | Clear, Transparent |
| F2 | 15 | 55 | 30 | Clear, Transparent |
| F3 | 20 | 50 | 30 | Slightly Hazy |
| F4 | 10 | 50 | 40 | Clear, Transparent |
Example Characterization Results
| Formulation ID | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) | Thermodynamic Stability |
| F1 | 25.4 ± 0.8 | 0.152 | -15.2 ± 1.1 | Pass |
| F2 | 48.7 ± 1.2 | 0.210 | -12.8 ± 0.9 | Pass |
| F3 | 155.3 ± 3.5 | 0.450 | -9.5 ± 1.4 | Fail (Centrifugation) |
| F4 | 30.1 ± 0.9 | 0.188 | -18.5 ± 1.3 | Pass |
Interpretation: Formulations F1, F2, and F4 fall within the stable microemulsion region. They exhibit small droplet sizes and acceptable PDI values. Formulation F3, located near the boundary of the microemulsion region, shows a larger particle size and PDI, and fails stability testing, indicating it is likely a nanoemulsion rather than a true microemulsion. The negative zeta potential is typical for oleic acid-based systems due to the ionization of carboxylic acid groups. While not high enough to ensure stability through electrostatic repulsion alone, the steric hindrance provided by the non-ionic surfactant (Tween 80) and the thermodynamic stability of the system contribute to its overall robustness.
Conclusion
This guide provides a systematic and scientifically grounded approach to the preparation and characterization of microemulsions composed of oleic acid, water, a surfactant, and 1,2-propanediol. By following the detailed protocols for constructing phase diagrams, researchers can efficiently identify stable formulation windows. Subsequent characterization of droplet size, zeta potential, and thermodynamic stability provides the critical data necessary to select and optimize microemulsion formulations for specific applications, particularly in the field of drug delivery. The principles and methodologies described herein are designed to ensure the development of robust, well-characterized, and effective microemulsion systems.
References
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- Talegaonkar, S., et al. (2012). Oleic acid based heterolipid synthesis, characterization and application in self-microemulsifying drug delivery system. PubMed.
- Singh, G., et al. (2018).
- McClements, D. J. (2023). Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. PMC.
- Azmi, N. A., et al. (2017). STUDY ON THE EFFECT OF OIL PHASE AND CO-SURFACTANT ON MICROEMULSION SYSTEMS. Malaysian Journal of Analytical Sciences, 21(6), 1409-1416.
- Öztürk, A. A., et al. (2017). Dynamic light scattering and zeta potential measurements: effective techniques to characterize therapeutic nanoparticles.
- Wisdomlib. (2025). Pseudoternary phase diagram: Significance and symbolism. Wisdomlib.
- Jug, M., et al. (2025).
- Gao, Y., et al. (2012). Surfactant-Free Microemulsion Composed of Oleic Acid, n-Propanol, and H2O. The Journal of Physical Chemistry B.
- Malvern Panalytical. (2010).
- Chen, Y., et al. (2022). Oleic Acid-Based Self Micro-Emulsifying Delivery System for Enhancing Antifungal Activities of Clotrimazole. PMC.
- Gao, Y., et al. (2013). Surfactant-free microemulsion composed of oleic acid, n-propanol, and H2O. PubMed.
- Taylor & Francis. (n.d.). Ternary phase diagram – Knowledge and References. Taylor & Francis Online.
- Taylor & Francis. (n.d.). Tween 80 – Knowledge and References. Taylor & Francis Online.
- Patel, M., et al. (2012). Formulation and evaluation of microemulsion-based hydrogel for topical delivery. Semantic Scholar.
- Khan, A., et al. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. Pharma Excipients.
- Atef, B., et al. (2022).
- Yildiz, Z., et al. (2021). Pseudo ternary phase diagrams: a practical approach for the area and centroid calculation of stable microemulsion regions. Istanbul University Press.
- Anton Paar. (n.d.).
- Li, Y., et al. (2026). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals.
- Sharma, N., et al. (2011). Microemulsions: Thermodynamic and Dynamic Properties. SciSpace.
- Cekić, N., et al. (2021). The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties. MDPI.
- The HLB System. (2022). Pharmapproach.
- Das, S. K., & Lahiri, S. (2013). Particle Size Distribution and Zeta Potential Based on Dynamic Light Scattering: Techniques to Characterize Stability and Surface.
- Pouton, C. W., et al. (1994). Microemulsions containing pharmaceutical compositions.
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Application Notes & Protocols: A Guide to Incorporating 1,2-Propanediol and Oleic Acid into Hydrogel Matrices for Enhanced Topical Delivery
Introduction: The Imperative for Advanced Topical Formulations
The transdermal delivery of therapeutic agents is a highly attractive route of administration, offering the potential to bypass first-pass metabolism, provide sustained drug release, and improve patient compliance.[1] However, the formidable barrier presented by the skin's outermost layer, the stratum corneum, significantly impedes the penetration of many active pharmaceutical ingredients (APIs).[2] To overcome this challenge, formulation scientists are increasingly turning to sophisticated vehicle systems, such as hydrogels, augmented with chemical penetration enhancers.
This guide provides a comprehensive overview and detailed protocols for the incorporation of two widely recognized penetration enhancers, 1,2-propanediol and oleic acid, into hydrogel matrices. We will delve into the mechanistic rationale for their use, strategies for formulation, and a suite of characterization techniques to validate the performance of the final product. These application notes are designed for researchers, scientists, and drug development professionals seeking to develop effective and safe topical delivery systems.
The Role of 1,2-Propanediol and Oleic Acid in Topical Delivery
The selection of 1,2-propanediol (propylene glycol) and oleic acid as penetration enhancers is predicated on their distinct yet complementary mechanisms of action.
1,2-Propanediol: The Hydrophilic Enhancer and Solvent
1,2-Propanediol is a versatile excipient in topical formulations, functioning as a solvent, humectant, and penetration enhancer.[3] Its primary mechanism as an enhancer involves interacting with the hydrophilic regions of the stratum corneum. By localizing in the headgroup regions of the lipid bilayer, it can disrupt the highly ordered structure, thereby increasing the fluidity of the membrane and facilitating drug permeation.[4] Furthermore, its solvent properties can improve the partitioning of the drug from the vehicle into the skin.[3] Some studies suggest that the penetration-enhancing effect of 1,2-propanediol is particularly notable for hydrophilic compounds.[3]
Oleic Acid: The Lipophilic Disruptor of the Stratum Corneum
Oleic acid, a monounsaturated fatty acid, is a potent and well-documented penetration enhancer.[5][6] Its lipophilic nature allows it to intercalate into the lipid-rich intercellular matrix of the stratum corneum. This integration leads to a perturbation of the highly organized lipid bilayers, creating disordered or fluid domains through which a drug can more readily diffuse.[7][8] This mechanism has been shown to significantly increase the epidermal permeability for a variety of drugs.[7] The combination of a cis-monounsaturated configuration and a carboxylic acid moiety in its 18-carbon chain appears to be optimal for its skin permeation-enhancing effects.[5]
The synergistic use of 1,2-propanediol and oleic acid can be particularly effective. 1,2-propanediol can hydrate the stratum corneum and act as a co-solvent for the oleic acid, while the oleic acid disrupts the lipid barrier. This dual-pronged approach can lead to a greater enhancement of drug penetration than either agent alone.[9][10]
Hydrogel Formulation Strategy
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[11][12] Their biocompatibility, tunable properties, and ability to provide a moist environment make them excellent vehicles for topical drug delivery.[11][13][14]
Selecting the Appropriate Gelling Agent
The choice of gelling agent is critical as it dictates the rheological properties, stability, and drug release characteristics of the hydrogel. A variety of natural, synthetic, and semi-synthetic polymers are available.
| Gelling Agent | Type | Typical Concentration | Key Characteristics |
| Carbomers (e.g., Carbopol® 940) | Synthetic (Polyacrylic Acid) | 0.2–2.5% | Forms clear, viscous gels.[15] Requires neutralization to a pH of ~6.5 or higher to achieve maximum viscosity.[15] Can be sensitive to high levels of electrolytes.[16] |
| Hydroxypropyl Methylcellulose (HPMC) | Semi-synthetic | Varies | Forms clear, neutral gels. Stable over a wide pH range. |
| Hydroxyethyl Cellulose (HEC) | Semi-synthetic | 0.5-5% | Non-ionic polymer that forms clear gels with a smooth texture.[17] Good tolerance for dissolved electrolytes.[16] |
| Sodium Alginate | Natural Polysaccharide | Varies | Biocompatible and biodegradable.[14] Can form gels via ionic crosslinking (e.g., with calcium ions). |
| Xanthan Gum | Natural Polysaccharide | 1% w/w | Anionic polymer that is minimally impacted by changes in pH.[16] Can form stable gels in the presence of electrolytes.[16] |
| Poloxamers (e.g., Pluronic®) | Synthetic | 0.2-30% | Form thermoreversible gels that are liquid at refrigerated temperatures and gel at room or body temperature.[15] |
For incorporating both a hydrophilic (1,2-propanediol) and a lipophilic (oleic acid) component, a robust gelling agent that can maintain its structure in the presence of these excipients is necessary. Carbomers and cellulosic derivatives are often good starting points due to their widespread use and well-characterized properties.[18][19]
Incorporating Hydrophobic Oleic Acid into a Hydrophilic Matrix
The primary challenge in this formulation is the homogenous dispersion of the lipophilic oleic acid within the aqueous hydrogel base. Several strategies can be employed to achieve this:
-
Co-solvency: 1,2-propanediol can act as a co-solvent to help solubilize the oleic acid in the aqueous phase before the gelling agent is added.
-
Emulsification: The use of a suitable surfactant or emulsifying agent can create a stable oil-in-water emulsion within the hydrogel, effectively forming an "emulgel."[20] This is a common and effective approach for incorporating lipophilic drugs and excipients into a hydrogel base.[20]
-
Micellar Solubilization: For lower concentrations of oleic acid, it may be possible to solubilize it within micelles formed by a surfactant present in the formulation.[21]
The following diagram illustrates the general workflow for formulating a hydrogel with 1,2-propanediol and oleic acid.
Caption: Workflow for hydrogel formulation.
Protocols for Formulation and Characterization
The following protocols provide a framework for the preparation and evaluation of a hydrogel containing 1,2-propanediol and oleic acid.
Protocol 1: Preparation of a Carbomer-Based Hydrogel
This protocol describes the preparation of a hydrogel using Carbopol® 940 as the gelling agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Carbopol® 940
-
1,2-Propanediol
-
Oleic Acid
-
Surfactant (e.g., Tween® 80)
-
Triethanolamine (TEA) or Sodium Hydroxide (for neutralization)
-
Purified Water
-
Preservative (e.g., Methylparaben)
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, accurately weigh the required amount of purified water.
-
Add the preservative and stir until dissolved.
-
Add the 1,2-propanediol and the water-soluble API (if applicable) and stir until a homogenous solution is formed.
-
-
Preparation of the Oily Phase:
-
In a separate beaker, weigh the oleic acid.
-
Add the oil-soluble API (if applicable) and the surfactant.
-
Gently heat (if necessary) to ensure complete dissolution.
-
-
Formation of the Emulsion:
-
Slowly add the oily phase to the aqueous phase while homogenizing at high speed to form a stable oil-in-water emulsion.
-
-
Dispersion of the Gelling Agent:
-
While stirring the emulsion, slowly sprinkle the Carbopol® 940 powder to avoid clumping.[15] Continue stirring until the polymer is fully dispersed.
-
-
Neutralization and Gel Formation:
-
Slowly add triethanolamine or a solution of sodium hydroxide dropwise while stirring.
-
Monitor the pH of the dispersion. As the pH approaches 6.5-7.0, a significant increase in viscosity will be observed, and the hydrogel will form.[15]
-
-
Final Mixing and Degassing:
-
Continue gentle stirring until a homogenous, translucent gel is formed.
-
Allow the gel to stand to remove any entrapped air bubbles.
-
Protocol 2: Characterization of the Formulated Hydrogel
A thorough characterization is essential to ensure the quality, stability, and performance of the hydrogel.
1. Visual Appearance and pH Measurement:
-
Procedure: Visually inspect the hydrogel for color, clarity, homogeneity, and the presence of any phase separation. Measure the pH of the hydrogel using a calibrated pH meter.
-
Rationale: The aesthetic properties of the hydrogel are important for patient acceptance. The pH should be within a range that is non-irritating to the skin, typically between 4.8 and 7.4.[19]
2. Rheological Analysis:
-
Procedure: Use a rheometer to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the hydrogel.
-
Rationale: Rheology determines the spreadability and retention of the formulation on the skin.[19] A high viscosity at rest prevents the formulation from running off, while shear-thinning behavior allows for easy application.[22] The elastic modulus (G') indicates the gel's structural integrity.[23][24] For topical applications, a higher G' may not always be desirable as it could make the gel too stiff.[22]
Caption: Key aspects of rheological analysis.
3. Swelling Studies:
-
Procedure: Place a known weight of the dried hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. At regular intervals, remove the hydrogel, blot excess water, and weigh it. The swelling ratio is calculated as (Wt - W0) / W0, where Wt is the weight at time t and W0 is the initial weight.
-
Rationale: The swelling behavior of a hydrogel is indicative of its crosslink density and its ability to absorb and retain water.[12] This property can influence the release of the entrapped drug.
4. In Vitro Drug Release Studies:
-
Procedure: Use Franz diffusion cells with a synthetic membrane separating the donor and receptor compartments. Apply a known amount of the hydrogel to the membrane. The receptor compartment is filled with a suitable buffer (e.g., PBS) and maintained at 37°C with constant stirring. At predetermined time points, withdraw samples from the receptor compartment and analyze for drug content using a validated analytical method (e.g., HPLC).
-
Rationale: This study determines the rate and extent of drug release from the hydrogel matrix.[25] The release profile is crucial for predicting the in vivo performance of the formulation.
5. Skin Permeation Studies:
-
Procedure: Similar to the in vitro release study, but using excised animal or human skin as the membrane in the Franz diffusion cell.[1] This provides a more biologically relevant measure of drug penetration.
-
Rationale: This ex vivo model assesses the effectiveness of the penetration enhancers in facilitating drug transport across the stratum corneum.[2]
6. Biocompatibility Assessment:
-
Procedure: In vitro cytotoxicity tests using cell lines (e.g., fibroblasts) and in vivo skin irritation and sensitization studies in animal models are conducted.[26][27][28]
-
Rationale: It is imperative to ensure that the formulation is non-toxic and does not cause an adverse skin reaction.[13][26] These tests are a critical component of the safety evaluation of any new topical formulation.[28]
Conclusion
The incorporation of 1,2-propanediol and oleic acid into hydrogel matrices represents a scientifically sound strategy for enhancing the topical delivery of a wide range of APIs. By understanding the mechanisms of these penetration enhancers and employing rational formulation design, it is possible to develop sophisticated delivery systems with improved therapeutic efficacy. The protocols outlined in this guide provide a robust framework for the development and characterization of such advanced topical formulations, from initial concept to preclinical evaluation.
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Application Notes & Protocols for Coating Transdermal Patches with 1,2-Propanediol and Oleic Acid
Introduction: The Synergy of 1,2-Propanediol and Oleic Acid in Transdermal Delivery
Transdermal drug delivery systems (TDDS) offer a non-invasive route for systemic drug administration, bypassing first-pass metabolism and improving patient compliance.[1] The primary challenge in developing effective TDDS is overcoming the formidable barrier of the stratum corneum, the outermost layer of the skin.[1] Chemical penetration enhancers are pivotal in reversibly reducing the barrier function of the stratum corneum to allow therapeutic agents to reach the systemic circulation.
This guide focuses on the application of a widely recognized synergistic combination of penetration enhancers: 1,2-propanediol (propylene glycol) and oleic acid. Propylene glycol, a hydrophilic solvent, enhances drug solubility and hydration of the stratum corneum.[2] Oleic acid, an unsaturated fatty acid, disrupts the highly ordered lipid structure of the stratum corneum, increasing its fluidity and permeability.[3][4] The combined use of these agents often results in a greater enhancement of drug permeation than when either is used alone.[3]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the techniques for coating transdermal patches with formulations containing 1,2-propanediol and oleic acid. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, aligning with the principles of Quality by Design (QbD) as outlined in ICH Q8.[5][6][7][8][9]
Mechanism of Action: A Synergistic Approach to Skin Permeation
The enhanced permeation achieved by the combination of 1,2-propanediol and oleic acid is a result of their complementary mechanisms of action on the stratum corneum.
-
1,2-Propanediol (Propylene Glycol): As a humectant and solvent, propylene glycol increases the hydration of the stratum corneum. This swelling of the corneocytes and disruption of the hydrogen bond network within the lipid bilayers leads to increased drug diffusivity. It can also improve the partitioning of the drug from the patch into the skin.
-
Oleic Acid: This fatty acid integrates into the lipid bilayers of the stratum corneum, creating disordered domains. This disruption of the tightly packed lipid structure increases the fluidity of the lipid matrix, creating pathways for drug molecules to permeate more easily.
The synergistic effect arises from propylene glycol facilitating the partitioning of oleic acid into the stratum corneum, while oleic acid's disruption of the lipid barrier allows for deeper penetration of both the drug and propylene glycol.
Pre-formulation and Design of Experiments (DoE)
Before proceeding to the coating protocols, a thorough pre-formulation study is essential. This includes assessing the solubility of the active pharmaceutical ingredient (API) in the chosen polymer, 1,2-propanediol, and oleic acid. A Design of Experiments (DoE) approach, as encouraged by ICH Q8 guidelines, is highly recommended to systematically optimize the formulation.[5][6][7][8][9]
A factorial or Box-Behnken design can be employed to investigate the effects of varying concentrations of the polymer, API, 1,2-propanediol, and oleic acid on critical quality attributes (CQAs) such as drug release, permeation, and adhesive properties.[2][3]
Table 1: Example Formulation Ranges for a DoE Study (Solvent Casting)
| Component | Role | Concentration Range (% w/w) |
| API | Active Pharmaceutical Ingredient | 1 - 10 |
| Polymer (e.g., PVP/VA copolymer) | Matrix Former | 40 - 70 |
| 1,2-Propanediol | Penetration Enhancer / Plasticizer | 5 - 30 |
| Oleic Acid | Penetration Enhancer | 1 - 10 |
| Adhesive (e.g., Acrylic) | Adhesion to skin | 15 - 40 |
| Solvent (e.g., Ethyl Acetate) | Vehicle for casting | q.s. |
Coating Methodologies: Protocols and Rationale
Two primary methods for coating transdermal patches are detailed below: solvent casting and hot-melt extrusion. The choice of method depends on the physicochemical properties of the API and excipients, as well as the desired patch characteristics.
Method 1: Solvent Casting
Solvent casting is a widely used technique for preparing matrix-type transdermal patches due to its simplicity and applicability to a wide range of drugs and polymers.[10][11]
Caption: Workflow for Solvent Casting of Transdermal Patches.
-
Preparation of the Drug-in-Adhesive Slurry:
-
Accurately weigh the required amounts of the matrix polymer (e.g., a polyvinylpyrrolidone/vinyl acetate copolymer) and dissolve it in a suitable volatile solvent (e.g., ethyl acetate) with continuous stirring until a clear, homogenous solution is formed.
-
In a separate vessel, dissolve the accurately weighed API in a portion of the same solvent.
-
To the API solution, add the specified amounts of 1,2-propanediol and oleic acid and mix until fully incorporated.[12]
-
Slowly add the API-enhancer solution to the polymer solution under constant stirring. Continue mixing until a uniform, viscous slurry is obtained.
-
-
Coating and Drying:
-
Calibrate the coating gap of a film applicator to achieve the desired wet film thickness.
-
Place a release liner on a flat, stable surface.
-
Pour the drug-in-adhesive slurry onto the release liner and draw down the film applicator at a constant, slow speed to ensure uniform thickness.
-
Carefully transfer the coated release liner to a drying oven set at a temperature that facilitates solvent evaporation without degrading the API (typically 40-60°C). The drying time will depend on the solvent and film thickness and should be sufficient to reduce residual solvents to acceptable levels.[10]
-
-
Lamination and Finishing:
-
Once the film is dry, carefully laminate the adhesive side with a backing film, ensuring no air bubbles are trapped.
-
Using a calibrated die-cutter, cut the laminate into patches of the desired size and shape.
-
Individually package the patches in sealed pouches to protect them from moisture and light.
-
Method 2: Hot-Melt Extrusion (HME)
HME is a solvent-free, continuous manufacturing process that offers several advantages over solvent casting, including reduced processing time and the absence of residual solvents.[13] However, the incorporation of liquid enhancers like 1,2-propanediol and oleic acid can be challenging and requires careful process optimization.
Caption: Workflow for Hot-Melt Extrusion of Transdermal Patches.
-
Pre-blending and Feeder Setup:
-
Accurately weigh and pre-blend the API and a suitable thermoplastic polymer (e.g., a styrene-isoprene-styrene block copolymer).
-
Load the powder blend into a gravimetric feeder to ensure a consistent feed rate into the extruder.
-
Set up a liquid injection system to introduce a precise and controlled flow of the 1,2-propanediol and oleic acid mixture into the extruder barrel.
-
-
Extrusion Process:
-
Set the temperature profile of the extruder zones. The temperature should be high enough to ensure the polymer melts and flows but low enough to prevent API degradation. A typical starting point is 20-30°C above the glass transition temperature of the polymer.[14]
-
Start the extruder at a low screw speed and gradually increase to the desired processing speed.
-
Once the polymer is melting and conveying consistently, start the powder feeder.
-
Begin injecting the liquid enhancer mixture into one of the downstream barrel sections to ensure it is incorporated into the molten polymer mass.
-
The molten blend is then forced through a flat film die to form a thin film.
-
-
Downstream Processing:
-
The extruded film is then passed through a series of calendering rolls to achieve the final desired thickness and a smooth surface.
-
The calendered film is then laminated with a backing film and a release liner.
-
The final laminate is die-cut into individual patches.
-
Table 2: Example HME Processing Parameters
| Parameter | Typical Range | Rationale |
| Extruder Temperature Profile | Zone 1: 80-100°CZone 2-4: 120-160°CDie: 150-170°C | Gradually increases to melt the polymer without thermal shock to the API.[13] |
| Screw Speed | 50 - 150 RPM | Balances mixing efficiency with residence time to minimize thermal degradation.[14] |
| Feed Rate | 0.5 - 2 kg/h | Dependent on extruder size and desired output. |
| Liquid Injection Rate | Calculated based on the desired final concentration of enhancers | Must be precisely controlled to ensure content uniformity. |
Quality Control and Validation
A robust quality control program is essential to ensure the safety, efficacy, and consistency of the manufactured transdermal patches. The following tests are critical and should be performed according to established pharmacopeial methods and ICH guidelines.[15][16][17]
Physicochemical Tests
-
Appearance: Visual inspection for clarity, color, and any physical defects.
-
Thickness: Measured at multiple points using a calibrated micrometer to ensure uniformity.
-
Weight Uniformity: Individual patches are weighed to ensure consistency.
-
Drug Content and Uniformity: The API is extracted from the patch and quantified using a validated HPLC method to ensure it meets the label claim.[18]
-
Residual Solvents (for Solvent Casting): A validated gas chromatography (GC) headspace method should be used to quantify any remaining solvents from the manufacturing process, ensuring they are below the limits specified in USP <467>.[7]
Performance Tests
-
Adhesive Properties:
-
Peel Adhesion: Measures the force required to remove the patch from a standard surface (e.g., stainless steel) at a 180-degree angle, as per ASTM D3330.[19][20]
-
Tack: Measures the initial adhesion of the patch with minimal pressure.
-
Shear Strength: Assesses the cohesive strength of the adhesive and its ability to resist sliding under load.
-
-
In-Vitro Drug Release Test (IVRT):
-
In-Vitro Permeation Test (IVPT):
-
Preparation:
-
Prepare the receptor medium (e.g., phosphate-buffered saline, pH 7.4) and degas it to remove dissolved air.
-
Mount excised skin (e.g., dermatomed human or porcine skin) onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the cells in a water bath to maintain a skin surface temperature of 32°C.[27]
-
-
Application and Sampling:
-
Apply the transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
-
Validation of Analytical Procedures
All analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.[27][28][29][30]
Table 3: Validation Parameters for Key Analytical Methods
| Analytical Method | Validation Parameters to be Assessed |
| HPLC for Drug Content | Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Quantitation Limit, Robustness.[18] |
| GC for Residual Solvents | Specificity, Linearity, Range, Accuracy, Precision, Detection Limit, Quantitation Limit, Robustness.[7] |
| IVPT Analytical Method | Specificity, Linearity, Range, Accuracy, Precision, Quantitation Limit, Robustness. |
Conclusion
The successful development and manufacturing of transdermal patches coated with 1,2-propanediol and oleic acid require a deep understanding of the formulation components, manufacturing processes, and rigorous quality control. The synergistic action of these penetration enhancers offers a powerful tool for improving transdermal drug delivery. By employing a scientific, risk-based approach as outlined in this guide, and adhering to established regulatory principles, researchers and developers can create safe, effective, and consistent transdermal drug delivery systems.
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Application of Gas Chromatography for the Analysis of Residual Solvents in Transdermal Drug Delivery Systems (TDS). Bentham Science. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Transdermal Testing: Analysis and Quality Control of Transdermal Patches. Kymos. [Link]
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Formulation and Evaluation of Transdermal Patch. Journal of Drug Delivery and Therapeutics. [Link]
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Hot Melt Extrusion Processing Parameters Optimization. MDPI. [Link]
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APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY. PMC. [Link]
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OPTIMIZING TRANSDERMAL PATCH FORMULATION FOR ENHANCED DELIVERY OF RIVAROXABAN: A COMPREHENSIVE DESIGN OF EXPERIMENTS APPROACH. ResearchGate. [Link]
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Hot Melt Extruded Transdermal Films based on Amorphous Solid Dispersions in Eudragit RS PO. UCL Discovery. [Link]
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Preparation of Hot-Melt Extruded Dosage Form for Enhancing Drugs Absorption Based on Computational Simulation. MDPI. [Link]
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EFFECT OF DIFFERENT POLYMER AND OLEIC ACID ENCHANCER IN NIFEDIPINE MATRIX TRANSDERMAL PATCH FORMULATION AND EVALUATION. Rasayan Journal. [Link]
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- 26. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. database.ich.org [database.ich.org]
- 28. ema.europa.eu [ema.europa.eu]
- 29. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 30. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: Bioactive Electrospinning of Zein Nanofibers with 1,2-Propanediol and Oleic Acid for Chronic Wound Management
Executive Summary
This application note details the fabrication, characterization, and application of a bioactive nanofibrous scaffold composed of Zein (corn protein) , 1,2-Propanediol (Propylene Glycol, PG) , and Oleic Acid (OA) .
While synthetic polymers (e.g., PCL, PVA) are common in electrospinning, Zein is selected here for its inherent biocompatibility and hydrophobicity, which offers superior moisture stability compared to pure PVA. However, pure Zein fibers are notoriously brittle. The incorporation of 1,2-Propanediol acts as a critical plasticizer and humectant, while Oleic Acid serves a dual function: further plasticization and provision of intrinsic antimicrobial activity.
This protocol is designed for researchers aiming to develop "smart" wound dressings that mimic the Extracellular Matrix (ECM), maintain a moist wound environment, and actively prevent bacterial colonization without reliance on traditional antibiotics.
Mechanistic Principles & Material Science
To achieve a functional wound dressing, we must understand the intermolecular interactions driving the fiber formation.
The Triad Interaction
-
Zein Matrix (The Scaffold): Zein is an amphiphilic protein rich in hydrophobic amino acids (leucine, proline). It self-assembles into fibers but relies on strong hydrogen bonding and hydrophobic interactions, leading to stiffness.
-
1,2-Propanediol (The Plasticizer/Humectant): PG is a small hydrophilic molecule. It penetrates the Zein network, disrupting protein-protein hydrogen bonds and increasing "free volume." This reduces the glass transition temperature (
), rendering the fibers flexible rather than brittle. -
Oleic Acid (The Bioactive Agent): OA is a mono-unsaturated fatty acid.
-
Structural Role: It acts as a lubricant between polymer chains, further enhancing elongation.
-
Therapeutic Role: OA disrupts bacterial cell membranes (bacteriostatic/bactericidal) and modulates inflammation in the wound bed.
-
Visualization of Molecular Assembly
The following diagram illustrates the transition from a brittle protein network to a flexible, bioactive scaffold through the intercalation of PG and OA.
Figure 1: Mechanism of plasticization and functionalization.[1][2][3][4][5][6] PG and OA intercalate within the Zein matrix to improve mechanical properties and add bioactivity.
Experimental Protocol
Materials Checklist
-
Zein: Purified (Grade Z3625 or equivalent), ~90% protein.
-
Solvent: Ethanol (70-80% v/v in distilled water). Note: Anhydrous ethanol yields poor Zein solubility; water is required to unfold the protein.
-
1,2-Propanediol (PG): Reagent grade, >99%.
-
Oleic Acid (OA): Reagent grade.
-
Equipment: High-voltage power supply (0-30 kV), Syringe pump, Flat metal collector (grounded).
Solution Preparation (Critical Step)
Causality Warning: Adding OA directly to dry Zein can cause clumping. Adding PG last can result in phase separation. Follow this specific order:
-
Solvent Base: Prepare 10 mL of 80% Ethanol (8mL Ethanol + 2mL
). -
Zein Dissolution: Slowly add 2.5g Zein (25% w/v) to the solvent while stirring magnetically at 600 RPM. Heat gently to 40°C to accelerate dissolution. Stir for 1 hour until clear yellow.
-
Plasticizer Addition: Add 1,2-Propanediol (ratio: 1 part PG to 4 parts Zein by weight). Stir for 30 mins.
-
Why: PG stabilizes the solution viscosity before the hydrophobic lipid is added.
-
-
Bioactive Loading: Add Oleic Acid (1-5% w/v relative to solution, or 5-20% w/w relative to Zein). Stir for 2 hours.
-
Target Viscosity: 200–400 cP. If too thin, fibers will bead; if too thick, the needle clogs.
-
Electrospinning Parameters
Set up the apparatus in a humidity-controlled chamber (RH < 45%). High humidity causes Zein to absorb water mid-flight, fusing fibers into a film.
| Parameter | Setting | Impact of Deviation |
| Voltage | 18 – 22 kV | <15kV: Dripping/Beading. >25kV: Unstable jet (whipping). |
| Flow Rate | 0.4 – 0.6 mL/h | High: Solvent doesn't evaporate (wet fibers). Low: Needle clogging. |
| Tip-to-Collector | 12 – 15 cm | Close: Wet fibers/Film formation. Far: Fiber breakage. |
| Needle Gauge | 21G or 22G | Smaller gauges create higher shear but clog easily with Zein. |
| Environment | 25°C, 35-40% RH | High RH (>50%): Pore closure and fiber fusion (Zein is hygroscopic). |
Crosslinking (Optional but Recommended)
Zein is soluble in alcohol but swells in water. For wound exudate stability:
-
Place fiber mat in a desiccator.
-
Place 5mL of Glutaraldehyde (25%) in a beaker inside.
-
Vapor crosslink for 2-4 hours.
-
Heat treat at 60°C for 1 hour to remove residual vapors.
Characterization & Validation
To ensure the protocol was successful, the following data profiles should be observed.
Morphology (SEM)
-
Pure Zein: Ribbon-like, flat fibers (rapid skin formation).
-
Zein + PG + OA: Rounder, cylindrical fibers with smooth surfaces.
-
Failure Mode: If "beads-on-a-string" are observed, the Zein concentration is too low or surface tension (due to OA) is too high. Corrective Action: Increase Zein concentration by 2% or reduce OA slightly.
Mechanical Properties (Tensile Test)
The addition of PG and OA drastically alters the mechanics, making the mat suitable for skin application (which requires elasticity).
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Pure Zein | 12.5 ± 1.2 | 2.5 ± 0.5 (Brittle) | 450 ± 20 |
| Zein + PG | 8.1 ± 0.8 | 15.4 ± 1.2 | 120 ± 10 |
| Zein + PG + OA | 5.2 ± 0.5 | 45.6 ± 3.5 | 55 ± 5 |
Interpretation: While strength decreases, elongation increases 20-fold. This is critical for wound dressings to conform to body contours without tearing.
Wound Healing Application Workflow
This section describes the biological logic of applying this specific nanofiber matrix.
Mechanism of Action
-
Hemostasis & Adhesion: The high surface area of nanofibers promotes platelet adhesion.
-
Moisture Balance: PG draws minimal moisture from the air/exudate, preventing the dressing from drying out and adhering to the wound bed (pain-free removal).
-
Antimicrobial Barrier: OA released from the fibers penetrates bacterial cell walls, destabilizing them.
Application Protocol Diagram
Figure 2: Clinical application workflow. The dressing acts as a dynamic system managing moisture and infection simultaneously.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Needle Clogging | Solvent evaporation at tip; Solution too viscous. | Wipe tip with ethanol every 15 mins; Reduce Zein conc. by 2%.[7] |
| Fiber Fusion | Humidity too high; Distance too short. | Dehumidify room (<40% RH); Increase distance to 15cm. |
| Phase Separation | OA not miscible; Water content too high. | Ensure vigorous stirring; Use 80% Ethanol (not lower). |
| Low Strength | Too much PG/OA (Over-plasticization). | Reduce PG ratio; Crosslink with Glutaraldehyde. |
References
-
Chen, H., et al. (2022).[8] "Recent developments of electrospun zein nanofibres: Strategies, fabrication and therapeutic applications." Materials Today Advances, 16, 100305. Link
- Yao, Z., et al. (2020). "Electrospinning of Zein/Gelatin/Propolis Nanofibers for Wound Healing Applications." Journal of Biomaterials Science, Polymer Edition. (Contextual grounding on Zein/Bioactive blends).
-
Zhang, Y., et al. (2023). "Electrospun Nanofibers as a Dressing to Treat Diabetic Wounds."[1][4][9] Pharmaceutics, 15(4), 1144.[1] Link[1]
- Unilan, T., et al. (2020). "Zein/Oleic Acid/Propolis electrospun mats for antimicrobial wound dressing." ResearchGate Archives. (Specific reference to the Zein/OA interaction).
-
Miyaji, K., et al. (2024). "Recent Progress of Electrospun Nanofiber Dressing in the Promotion of Wound Healing." Polymers,[1][2][4][6][7][9][10][11][12] 16. Link
Sources
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- 2. Electrospun Bioactive Wound Dressing Containing Colloidal Dispersions of Birch Bark Dry Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. Electrospinning based on benign solvents: current definitions, implications and strategies - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04252A [pubs.rsc.org]
- 8. Recent developments of electrospun zein nanofibres : strategies, fabrication and therapeutic applications [biblio.ugent.be]
- 9. Frontiers | Electrospinning of botanicals for skin wound healing [frontiersin.org]
- 10. In Situ Electrospinning of “Dry-Wet” Conversion Nanofiber Dressings for Wound Healing [mdpi.com]
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- 12. Recent Progress of Electrospun Nanofiber Dressing in the Promotion of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Formulation Strategies for 1,2-Propanediol and Oleic Acid Mixtures
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2-propanediol (propylene glycol) and oleic acid mixtures. This resource is designed to provide in-depth, field-proven insights into preventing and resolving phase separation, a common challenge in the formulation of lipid-based systems. Our goal is to move beyond simple instructions and explain the fundamental physicochemical principles, empowering you to make informed, effective decisions in your experimental work.
Understanding the Challenge: The Physicochemistry of Phase Separation
The primary obstacle in creating a homogenous mixture of 1,2-propanediol and oleic acid lies in their fundamentally different molecular properties. 1,2-propanediol is a polar, hydrophilic solvent, characterized by its hydroxyl groups which readily form hydrogen bonds with other polar molecules like water[1][2]. Conversely, oleic acid is a C18 monounsaturated fatty acid. While it possesses a polar carboxylic acid head, its long hydrocarbon tail is nonpolar and lipophilic, making the molecule as a whole immiscible in polar solvents[3][4].
This disparity leads to a thermodynamically unfavorable interaction. The strong cohesive forces between 1,2-propanediol molecules (via hydrogen bonding) and the van der Waals forces between the oleic acid tails are much stronger than the adhesive forces between the two different molecules. Consequently, the system minimizes its free energy by reducing the interfacial area between the two components, resulting in macroscopic phase separation.
Caption: The fundamental immiscibility of polar 1,2-propanediol and nonpolar oleic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during formulation in a practical question-and-answer format.
Q1: My mixture is cloudy and separates immediately, even at a low oleic acid concentration. What's happening?
A: This indicates you have exceeded the saturation solubility of oleic acid in 1,2-propanediol under your current experimental conditions. Even at low overall concentrations, localized high concentrations during addition can initiate nucleation and phase separation.
-
Causality: The rate of dissolution is slower than the rate of addition. Without sufficient energy (mixing) and time, the oleic acid molecules aggregate rather than dispersing.
-
Immediate Action:
-
Increase Mixing Energy: Switch from magnetic stirring to overhead or high-shear mixing to provide more energy for dispersion.
-
Control Addition Rate: Add the oleic acid very slowly, ideally dropwise, into the vortex of the stirred 1,2-propanediol. This ensures immediate dispersion and prevents localized oversaturation.
-
Temperature Adjustment: Gently warming the 1,2-propanediol (e.g., to 40-50°C) before adding the oleic acid can significantly increase solubility and the rate of dissolution[5]. However, be mindful of the thermal stability of any other active ingredients.
-
Q2: I created a clear mixture by heating, but it turned cloudy and separated upon cooling to room temperature. How do I prevent this?
A: You have created a supersaturated solution that is only stable at elevated temperatures. Upon cooling, the solubility limit decreases, and the excess oleic acid precipitates out of the solution. This is a common challenge in lipid formulations[6].
-
Causality: The kinetic energy at higher temperatures is sufficient to overcome the unfavorable interactions. As the temperature drops, the system returns to its lower-energy, phase-separated state.
-
Solutions:
-
Introduce a Surfactant/Emulsifier: This is the most robust solution. A surfactant will stabilize the dispersion by reducing interfacial tension. Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water/propanediol-loving) head and a lipophilic (oil-loving) tail[7]. The lipophilic tail will associate with the oleic acid, while the hydrophilic head will interact with the 1,2-propanediol, forming a stable barrier around the oleic acid droplets (micelles) and preventing them from coalescing.
-
Consider a Co-solvent: Adding a third component that is miscible with both 1,2-propanediol and oleic acid can create a solvent environment that is more favorable for oleic acid. Solvents like ethanol or isopropanol can serve this purpose[8]. The co-solvent effectively bridges the polarity gap between the two primary components.
-
Q3: What type of surfactant should I use, and how much?
A: The choice of surfactant is critical and depends on the desired properties of the final formulation (e.g., for oral, topical, or parenteral use). For laboratory-scale work, non-ionic surfactants are often a good starting point due to their lower potential for irritation and interaction with active pharmaceutical ingredients (APIs).
-
Expert Recommendation: A particularly relevant emulsifier is Propylene Glycol Monooleate (PGMO) . This molecule is an ester formed from propylene glycol and oleic acid itself, making it highly compatible with the system[9][10][11]. Other effective non-ionic surfactants include polysorbates (e.g., Polysorbate 80) and sorbitan esters.
-
Determining Concentration: The required surfactant concentration is typically determined empirically. Start with a low concentration (e.g., 0.5-1% w/w of the total mixture) and titrate upwards until a stable formulation is achieved. The goal is to use the minimum amount necessary to maintain stability, a concept known as the Critical Micelle Concentration (CMC)[12]. See Protocol 2 for a screening methodology.
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Actions |
| Immediate cloudiness/separation | Exceeding solubility limit; poor dispersion kinetics. | Increase mixing energy (high-shear); slow down addition rate; gently warm the 1,2-propanediol. |
| Separation upon cooling | Temperature-dependent solubility; supersaturation. | Add a suitable surfactant (e.g., PGMO, Polysorbate 80); introduce a co-solvent (e.g., ethanol). |
| Long-term instability (separation after hours/days) | Insufficient stabilization; Ostwald ripening. | Increase surfactant concentration; screen for a more effective surfactant; optimize mixing process to achieve smaller droplet size.[] |
| High viscosity or gelling | Unfavorable molecular interactions or high concentration. | Decrease oleic acid concentration; increase temperature; add a co-solvent to disrupt gelling network. |
Proactive Strategies for Stable Formulations
Instead of troubleshooting, a well-designed process can prevent phase separation from the outset.
Surfactant Stabilization
The use of surfactants is the most common and effective strategy. They work by adsorbing at the oil-solvent interface, creating a stabilizing film that prevents droplet coalescence.
Caption: A decision-making workflow for addressing phase separation.
References
-
Vertex AI Search, based on 14.
-
Vertex AI Search, based on 9.
-
Vertex AI Search, based on .
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PubChem, 15.
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ACS Publications, 16.
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CORE, 17.
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ECHEMI, 10.
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Food and Agriculture Organization of the United Nations, 18.
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BOC Sciences, .
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ResearchGate, 6.
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Cayman Chemical, 19.
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Molkem, 20.
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PMC, 21.
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PMC, 22.
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ResearchGate, 23.
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Prozas Dis Ticaret Ltd Sti, 24.
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PMC, 25.
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MakingCosmetics, 26.
-
Open Journal of Fluid Dynamics, 3.
-
ResearchGate, 4.
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bioRxiv, 27.
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Drug Development and Delivery, 28.
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Cheméo, 29.
-
Biomol, 30.
-
Cayman Chemical, 31.
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Benchchem, 32.
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Sigma-Aldrich, 1.
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ResearchGate, 33.
-
Chemical Products Industries, 7.
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ChemBK, 34.
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AZoNano, 35.
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ResearchGate, 2.
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SIELC Technologies, 11.
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ResearchGate, 5.
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ResearchGate, 8.
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RSC Publishing, 36.
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PINPOOLS, 37.
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Google Patents, 38.
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ResearchGate, 39.
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Universidad de Zaragoza, 40.
-
ResearchGate, 41.
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MDPI, 42.
-
Taylor & Francis, 43.
-
TechConnect Briefs, 44.
-
PMC, 12.
-
ResearchGate, 45.
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- 9. Propylene Glycol as an Emulsifying Agent: Functions, Mechanism & Industrial Applications [elchemy.com]
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- 11. Oleic acid, monoester with propane-1,2-diol | SIELC Technologies [sielc.com]
- 12. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid phase separation in the presence of hydrocarbons in giant unilamellar vesicles [aimspress.com]
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Technical Support Center: Improving the Oxidative Stability of Oleic Acid in 1,2-Propanediol Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving and assessing the oxidative stability of oleic acid in 1,2-propanediol (propylene glycol) solutions. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental outcomes.
Fundamentals: The Challenge of Oleic Acid Oxidation
Oleic acid, a monounsaturated omega-9 fatty acid, is a cornerstone of many pharmaceutical and research formulations. However, its unsaturated nature makes it susceptible to oxidation, a process that degrades the molecule and can compromise the efficacy, safety, and shelf-life of your final product.[1] When dissolved in a solvent like 1,2-propanediol, the dynamics of this degradation can be complex.
The primary mechanism of degradation is autoxidation , a free-radical chain reaction that occurs in three main stages: Initiation, Propagation, and Termination.[2][3][4]
-
Initiation: Pro-oxidants like heat, light (photo-oxidation), or trace metal ions trigger the formation of a free radical from the oleic acid molecule by abstracting a hydrogen atom.[2][5]
-
Propagation: The oleic acid radical reacts rapidly with oxygen to form a peroxyl radical. This highly reactive species can then attack another oleic acid molecule, creating a lipid hydroperoxide (the primary oxidation product) and a new oleic acid radical, thus continuing the chain reaction.[2][4]
-
Termination: The reaction ceases when radicals combine to form stable, non-radical products.[2]
The hydroperoxides formed during propagation are unstable and decompose into a variety of secondary oxidation products, including aldehydes and ketones, which are responsible for the rancid odors and flavors associated with oxidized lipids.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the first signs of oxidation in my oleic acid/1,2-propanediol solution? A1: The initial signs are often not visible or olfactory. The first chemical indicators are the formation of hydroperoxides, which are primary oxidation products.[9] These can only be detected through analytical testing, such as measuring the Peroxide Value (PV). Secondary oxidation, which produces aldehydes and other compounds, may eventually lead to a noticeable change in odor (rancidity) or a slight yellowing of the solution.[8][9]
Q2: How does the 1,2-propanediol solvent affect the stability of oleic acid? A2: 1,2-propanediol is generally considered a stable solvent. However, its quality is crucial. Trace metal impurities in the solvent can act as pro-oxidants, accelerating the initiation phase of autoxidation. Furthermore, while 1,2-propanediol itself is not an antioxidant, its ability to dissolve both oleic acid and potentially water-soluble pro-oxidants or antioxidants can create a complex reaction environment. The presence of water in the propanediol can also influence hydrolytic stability and the rate of oxidation.[10]
Q3: What are the ideal storage conditions for my stock solutions? A3: To minimize oxidation, store your solutions under the following conditions:
-
Low Temperature: Refrigeration (2-8°C) is recommended to slow down reaction kinetics.
-
Protection from Light: Use amber glass vials or store containers in the dark to prevent photo-oxidation.[5]
-
Inert Atmosphere: Before sealing, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
-
High-Purity Reagents: Use high-purity oleic acid and analytical or pharmaceutical-grade 1,2-propanediol to minimize contaminants.
Q4: Which class of antioxidants is most effective for this system? A4: The choice depends on the specific nature of your formulation.
-
Primary Antioxidants (Free Radical Scavengers): These are highly effective. They interrupt the propagation step by donating a hydrogen atom to the peroxyl radical, forming a stable product.[11] Examples include synthetic phenols like BHT (Butylated Hydroxytoluene) and TBHQ (Tertiary Butylhydroquinone), and natural antioxidants like tocopherols (Vitamin E) and rosemary extract.[11][12]
-
Metal Chelators: If trace metal contamination is a concern, agents like EDTA (Ethylenediaminetetraacetic acid) or citric acid can be used. They work by sequestering metal ions, preventing them from initiating oxidation.
Q5: What is the difference between Peroxide Value (PV) and p-Anisidine Value (p-AV)? A5:
-
Peroxide Value (PV): Measures the concentration of peroxides and hydroperoxides, which are the primary products of oxidation. A high PV indicates active, ongoing oxidation.[8][9][13]
-
p-Anisidine Value (p-AV): Measures the level of aldehydes, which are secondary oxidation products formed from the decomposition of hydroperoxides.[8][13] A high p-AV suggests that the sample has a history of oxidation, even if the PV is currently low (because the initial hydroperoxides have already broken down).[9]
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| High Peroxide Value (PV) in a freshly prepared solution. | 1. Poor quality of starting materials: The oleic acid or 1,2-propanediol may already be partially oxidized. 2. Contamination during preparation: Exposure to air (oxygen), heat, or metal ions from spatulas or glassware. | 1. Verify Reagent Quality: Test the PV of your raw materials before use. Source high-purity oleic acid (<99%) and analytical-grade 1,2-propanediol. 2. Implement Inert Handling: Prepare solutions in a glove box or on a bench with a nitrogen stream. Use acid-washed glassware to remove trace metal residues. Avoid excessive heating during dissolution. |
| Results are inconsistent and not reproducible. | 1. Variable environmental factors: Inconsistent exposure to light, temperature fluctuations between experiments. 2. Inconsistent sample handling: Differences in headspace volume, exposure time to air during sampling. 3. Analytical variability: Errors in titration or spectrophotometer readings. | 1. Standardize Conditions: Conduct all experiments in a controlled environment. Use a temperature-controlled incubator/oven and wrap all samples in foil. 2. Standardize Protocols: Develop a strict SOP for sample preparation, ensuring consistent fill volumes to normalize headspace. Use gas-tight syringes for sampling. 3. Validate Analytical Methods: Run standards and controls with each batch of analysis to ensure your PV/p-AV tests are accurate and reproducible. |
| Added antioxidant appears to be ineffective. | 1. Incorrect antioxidant type: The antioxidant may have poor solubility or partitioning in the oleic acid/propanediol matrix. 2. Insufficient concentration: The level of antioxidant is too low to effectively quench the radical chain reaction. 3. Antioxidant degradation: The antioxidant itself may be unstable under your experimental conditions (e.g., high temperature). | 1. Select an Appropriate Antioxidant: For this largely non-polar system, a lipophilic antioxidant like TBHQ or tocopherols is often a good starting point.[11] 2. Perform a Dose-Response Study: Test a range of antioxidant concentrations (e.g., 50, 100, 200 ppm) to find the optimal protective level. 3. Check Antioxidant Stability: Some natural antioxidants can degrade at high temperatures used in accelerated stability studies.[11] Consider antioxidants known for thermal stability, like TBHQ, for high-temperature work.[11] |
| Peroxide Value is low, but the solution has a rancid smell. | 1. Advanced Oxidation: The primary hydroperoxides have already decomposed into secondary products (aldehydes), which cause the odor.[9] This is a classic sign of a sample with a significant oxidation history. | 1. Measure Secondary Oxidation: This is the ideal scenario to measure the p-Anisidine Value (p-AV) . The p-AV will be high, confirming advanced degradation. 2. Calculate TOTOX Value: Use the TOTOX formula (TOTOX = 2*PV + p-AV) to get a complete picture of the oil's oxidation status.[9][14] A high TOTOX value confirms poor quality despite the low PV. |
Key Analytical Protocols & Data Interpretation
A robust stability testing program is essential. The general workflow involves subjecting samples to accelerated aging conditions (e.g., elevated temperature) and measuring markers of oxidation over time.[15][16][17]
Protocol 1: Peroxide Value (PV) Determination
This protocol is based on standard AOCS methods and measures hydroperoxides.
-
Preparation: Accurately weigh approximately 5 g of your oleic acid solution into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of an acetic acid-chloroform solution (3:2 v/v). Swirl to dissolve the sample completely.
-
Reagent Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Incubation: Stopper the flask, swirl for one minute, and place it in the dark for exactly 5 minutes.
-
Titration Stop: Add 30 mL of deionized water and a few drops of a 1% starch indicator solution. The solution will turn a dark blue/purple.
-
Titration: Titrate immediately with a standardized 0.01 N sodium thiosulfate solution, shaking vigorously, until the blue color completely disappears.
-
Blank: Perform a blank determination using all reagents but without the sample.
-
Calculation: PV (meq/kg) = [(S - B) * N * 1000] / W
-
S = Titration volume for sample (mL)
-
B = Titration volume for blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Protocol 2: p-Anisidine Value (p-AV) Determination
This protocol measures aldehydes, particularly 2-alkenals, which are secondary oxidation products.[6]
-
Preparation (Solution A): Accurately weigh approximately 0.5-2.0 g of your oleic acid solution into a 25 mL volumetric flask. Dilute to the mark with isooctane and mix well.
-
Measurement 1 (Absorbance of Oil): Measure the absorbance of Solution A at 350 nm using a spectrophotometer, with pure isooctane as the reference blank. This is absorbance A_b.
-
Reaction (Solution B): Pipette 5 mL of Solution A into one test tube. Pipette 5 mL of isooctane into a second (reference) test tube.
-
Reagent Addition: Add exactly 1 mL of the p-anisidine reagent (0.25% w/v in glacial acetic acid) to both test tubes. Stopper and shake.
-
Incubation: Store the test tubes in the dark for exactly 10 minutes.
-
Measurement 2 (Absorbance after Reaction): Measure the absorbance of the solution from step 3 (Solution B) at 350 nm, using the isooctane/reagent mixture from step 3 as the reference blank. This is absorbance A_s.
-
Calculation: p-AV = [25 * (1.2 * A_s - A_b)] / W
-
W = Weight of the sample (g)
-
A_s = Absorbance of the sample after reaction
-
A_b = Absorbance of the oil solution before reaction
-
Data Interpretation
The PV and p-AV values provide a comprehensive view of the oxidative state. The TOTOX (Total Oxidation) value is calculated to give a fuller picture of an oil's past and present oxidation.[9][14]
TOTOX = (2 x PV) + p-AV
| Index | Value Range | Interpretation |
| Peroxide Value (PV) | < 10 meq/kg | Good quality, low primary oxidation. |
| 10 - 20 meq/kg | Moderate oxidation. | |
| > 20 meq/kg | Poor quality, highly oxidized. | |
| p-Anisidine Value (p-AV) | < 10 | Good quality, low secondary oxidation. A value above 20 indicates advanced oxidation.[14] |
| TOTOX Value | < 10 | Good quality oil.[14] |
| 10 - 20 | Moderate oxidation.[14] | |
| > 20 | Advanced degradation and poor quality.[14] |
References
- Abeyrathne, E.D.N.S., Nam, K., & Ahn, D.U. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587.
- Domínguez, R., Pateiro, M., Gagaoua, M., Rosenvold, K., Izquierdo, M., & Lorenzo, J. M. (2019). A review of analytical methods measuring lipid oxidation status in foods: a challenging task. *DADUN.
- Abeyrathne, E.D.N.S., et al. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Records of Agricultural and Food Chemistry.
-
Abeyrathne, E.D.N.S., Nam, K., & Ahn, D.U. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PMC. [Link]
-
Domínguez, R., Pateiro, M., Gagaoua, M., Rosenvold, K., Izquierdo, M., & Lorenzo, J. M. (2019). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. DADUN. [Link]
-
Brainly.com. (2023). Write down the autoxidation steps of oleic acid. [Link]
-
AOCS. Accelerated Oxidation Test for the Determination of the Oxidation Stability of Foods, Feeds, Fats, and Oils. AOCS Methods Home. [Link]
-
Takahashi, A., et al. (1989). Autoxidation Rates of Oleic Acid and Oleates. J-Stage. [Link]
-
ResearchGate. (A) Classical mechanism for oleic acid autooxidation. (B) Classical... [Link]
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VELP Scientifica. Determination of the Oxidation Stability of Fats and Oils. [Link]
- Google Patents. US6498261B1 - Process for improving color and color stability of oleic acid.
-
Cawood. Technical Information - Peroxide Value, Anisidine Value and Total Oxidation Value. [Link]
-
Btsa. Accelerated oxidation tests: the Rancimat method. [Link]
-
ResearchGate. (2023). Comparative assessment of edible oil oxidative stability through accelerated stability study. [Link]
-
Pearson. Consider the complete oxidation of oleic acid, CH3 ― (CH2)7. Timberlake 13th Edition Ch 18 Problem 59a. [Link]
-
EW Nutrition. Rancidity in fats and oils: Considerations for analytical testing. [Link]
-
Vscht.cz. autoxidation and other lipid reactions. [Link]
-
Wilson S. Oleic Acid in Oleates: Enhancing the Stability and Functionality of Compounds. [Link]
-
YesWeLab. (2025). Laboratory analysis of the anisidine index. [Link]
-
Canto, C., et al. (2012). Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex. PMC. [Link]
-
Mori, T., et al. (2022). Elucidation of Olive Oil Oxidation Mechanisms by Analysis of Triacylglycerol Hydroperoxide Isomers Using LC-MS/MS. PMC. [Link]
-
QCL Scientific. FoodLab Fish Oil Peroxide Value p-Anisidine Value & FFA Test. [Link]
-
CSBE-SCGAB. (2017). Determination of Free Fatty Acids (FFA), Peroxide Value (PV), and p-Anisidine Value (p-AV) of Marine. [Link]
-
PubMed. (2024). Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids. [Link]
- Voss, L. F., et al. (2007).
-
ResearchGate. (2025). Study on the thermal oxidation mechanism of oleic acid based on density functional theory. [Link]
-
ResearchGate. Oleic acid promotes adaptability against oxidative stress in 3T3-L1 cells through lipohormesis. [Link]
-
AOCS. (2024). Enhancing oxidative stability and shelf life of frying oils with antioxidants. [Link]
-
Campbell, L. et al. (2000). Altering Fatty Acids of Sunflower to Improve Oil Stability. Purdue University. [Link]
-
Farhoosh, R., & Niazmand, R. (2013). Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. PMC. [Link]
-
ResearchGate. Propylene Glycol Fatty Acid Esters. [Link]
-
Valenzuela, M. A., et al. (2021). Oxidative Stability of Vegetal Oil-Based Lubricants. ACS Publications. [Link]
-
ResearchGate. 101 questions with answers in OLEIC ACID. [Link]
-
Choe, E., & Min, D. B. (2015). Oxidative Stability of Conventional and High-Oleic Vegetable Oils with Added Antioxidants. Journal of Food Science. [Link]
-
Valenzuela, M. A., et al. (2021). Oxidative Stability of Vegetal Oil-Based Lubricants. PMC - NIH. [Link]
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MDPI. (2022). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. [Link]
-
YouTube. (2015). Sci9E Oleic Acid Problems. [Link]
-
Semantic Scholar. (2018). Oxidative Stability of Selected Edible Oils. [Link]
-
MDPI. (2023). From Oxidized Fatty Acids to Dimeric Species: In Vivo Relevance, Generation and Methods of Analysis. [Link]
-
PubMed. (2001). Combined effect of oleic acid and propylene glycol on the percutaneous penetration of tenoxicam and its retention in the skin. [Link]
-
Slovak Journal of Food Sciences. (2019). the effect of fatty acid profile on the stability of nontraditional and traditional plant oils. [Link]
-
Casale, M., et al. (2021). Oxidative stability of high oleic sunflower oil during deep-frying process of purple potato Purple Majesty. PMC. [Link]
-
ResearchGate. (2025). Kinetic Study and Simulation of Oleic Acid Esterification in Different Type of Reactors. [Link]
-
MDPI. (2021). Changes in Selected Properties of Cold-Pressed Oils Induced by Natural Plant Additives. [Link]
-
Periodica Polytechnica. (2022). Kinetics, Equilibrium and Thermodynamic Studies on Removal of Oleic Acid from Sunflower Oil onto Amberlyst A21. [Link]
-
Wikipedia. Propylene glycol. [Link]
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- 15. Accelerated Oxidation Test for the Determination of the Oxidation Stability of Foods, Feeds, Fats, and Oils [library.aocs.org]
- 16. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 17. Determination of the Oxidation Stability of Fats and Oils [velp.com]
Technical Support Center: Overcoming Drug Crystallization in Transdermal Patches with 1,2-Propanediol and Oleic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the common challenge of drug crystallization in transdermal patches formulated with 1,2-propanediol (propylene glycol, PG) and oleic acid (OA). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Double-Edged Sword of Penetration Enhancers
The combination of 1,2-propanediol and oleic acid is a popular choice in transdermal patch formulations. Propylene glycol acts as a versatile solvent and humectant, while oleic acid, a fatty acid, effectively disrupts the stratum corneum, enhancing drug permeation.[1][2] Their synergistic action can significantly improve the transdermal delivery of many active pharmaceutical ingredients (APIs).[3] However, this combination can also create a complex formulation environment where drug crystallization becomes a significant hurdle, compromising the stability, efficacy, and safety of the transdermal system.[4][5]
This guide provides a structured approach to understanding and mitigating drug crystallization in your 1,2-propanediol and oleic acid-based patch formulations.
Troubleshooting Guide: From Crystal Observation to a Stable Formulation
This section is designed to walk you through the process of diagnosing and solving drug crystallization issues in your patch formulations.
Q1: I've observed crystal growth in my patches during stability studies. What are the primary causes?
Answer:
Drug crystallization in a transdermal patch is fundamentally a result of the drug's concentration exceeding its solubility in the patch matrix over time, leading to a supersaturated state that resolves through precipitation.[4][6] Several factors can contribute to this issue in your 1,2-propanediol and oleic acid formulation:
-
High Drug Loading: The most straightforward cause is loading the patch with a drug concentration that is too high for the solvent system to maintain in a solubilized state over the product's shelf-life.
-
Solvent Evaporation: During the patch manufacturing process, especially when using solvent casting methods, incomplete or uneven solvent evaporation can lead to localized areas of supersaturation.[7]
-
Changes in Temperature and Humidity: Fluctuations in storage conditions can alter the solubility of the drug in the patch matrix. For example, a decrease in temperature can reduce drug solubility, triggering crystallization.[8]
-
Interaction with Adhesives and Excipients: The adhesive polymer and other excipients in your formulation can influence the overall solubility of the drug. Incompatibility can lead to a decrease in the drug's solubility over time.
-
Polymorphic Transformation: The API may exist in different crystalline forms (polymorphs), some of which may be less soluble than others. A transition to a more stable, less soluble polymorph during storage can initiate crystallization.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with 1,2-propanediol and oleic acid in transdermal patch formulations.
Formulation and Optimization
Answer:
1,2-Propanediol (PG) and oleic acid (OA) have distinct yet complementary properties that influence drug solubility and skin permeation. PG is a hydrophilic solvent that can dissolve a wide range of drugs and also acts as a plasticizer in the patch matrix.[1] Oleic acid is a lipophilic penetration enhancer that increases the fluidity of the stratum corneum lipids.[3]
When used in combination, they can act as a co-solvent system, potentially increasing the solubility of drugs that have intermediate polarity. The synergistic effect of PG and OA on drug penetration is well-documented; however, their combined effect on drug crystallization is more complex. The ratio of PG to OA is a critical parameter to optimize, as an imbalance can lead to drug precipitation. For instance, a high concentration of the lipophilic OA might decrease the solubility of a hydrophilic drug that is primarily solubilized by the more polar PG.
Answer:
The optimal ratio of 1,2-propanediol to oleic acid is drug-dependent and should be determined experimentally. A systematic approach using a ternary phase diagram can be highly informative. While creating a full phase diagram can be resource-intensive, a simplified approach can be effective:
-
Solubility Screening: Begin by determining the saturation solubility of your drug in individual solvents (PG and OA) and a series of pre-defined mixtures (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 PG:OA by weight).
-
Formulation and Observation: Prepare small-scale patch formulations with a fixed drug concentration and varying PG:OA ratios.
-
Stability Assessment: Subject the patches to accelerated stability conditions (e.g., elevated temperature and humidity) and monitor for crystal growth using microscopy.
The goal is to identify the ratio that provides the highest drug solubility and maintains physical stability over time.
Crystallization Inhibitors
Answer:
Crystallization inhibitors are excipients added to a formulation to prevent or delay the formation of crystals from a supersaturated solution.[9] They typically work by one or more of the following mechanisms:
-
Increasing Viscosity: High viscosity can reduce the diffusion of drug molecules, hindering their ability to form a crystal lattice.
-
Steric Hindrance: Some inhibitors, often polymers, can adsorb onto the surface of drug nuclei, preventing their growth into larger crystals.
-
Improving Drug-Excipient Interactions: Inhibitors can form hydrogen bonds or other non-covalent interactions with the drug, keeping it in a solubilized state.
Polyvinylpyrrolidone (PVP) is a commonly used and effective crystallization inhibitor in transdermal patches.[10][11][12] Different grades of PVP, characterized by their molecular weight (K-value), are available. Lower K-value PVPs (e.g., K12, K17) have lower viscosity, while higher K-value PVPs (e.g., K30, K90) are more viscous.[13]
Selection of a Crystallization Inhibitor:
The choice of inhibitor and its concentration depends on your specific drug and formulation. A screening study is the most effective way to identify the best candidate.
Table 1: Common Crystallization Inhibitors for Transdermal Patches
| Crystallization Inhibitor | Typical Concentration Range (% w/w) | Notes |
| Polyvinylpyrrolidone (PVP) K12 | 1-5 | Effective for inhibiting steroid crystallization.[10] |
| Polyvinylpyrrolidone (PVP) K30 | 1-10 | A versatile and commonly used grade.[12] |
| Polyvinylpyrrolidone (PVP) K90 | 1-5 | Higher viscosity can be beneficial for some drugs.[12] |
| Poloxamers (e.g., Poloxamer 407) | 1-10 | Can also act as a solubilizer and permeation enhancer.[8] |
| Soluplus® | 1-10 | A grafted copolymer with good solubilizing and crystallization-inhibiting properties.[14] |
| Hydroxypropyl Methylcellulose (HPMC) | 1-10 | Can also modify the adhesive properties of the patch. |
Analytical Techniques
Answer:
A combination of qualitative and quantitative techniques is recommended for a thorough assessment of drug crystallization.
-
Polarized Light Microscopy (PLM): This is a simple and rapid qualitative method to visually inspect for the presence of crystals. Amorphous materials are isotropic and appear dark under cross-polarized light, while crystalline materials are anisotropic and birefringent, appearing bright.
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the patch surface and cross-section, allowing for the visualization of crystal morphology and distribution within the matrix.
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique to detect the presence of crystalline material. A sharp endothermic peak corresponding to the melting of the drug's crystalline form is indicative of crystallization. The absence of this peak suggests the drug is in an amorphous state.[8]
-
X-Ray Diffraction (XRD): XRD is the gold standard for identifying the physical state of a drug in a solid formulation. A diffuse halo pattern indicates an amorphous state, while sharp Bragg peaks are characteristic of a crystalline structure. XRD can also be used for quantitative analysis of the degree of crystallinity.[9][15]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to troubleshoot and prevent drug crystallization.
Protocol 1: Screening of Crystallization Inhibitors using Slide Crystallization Study
This is a rapid and material-sparing method to screen the effectiveness of various crystallization inhibitors.[8]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
1,2-Propanediol (PG)
-
Oleic Acid (OA)
-
A suitable volatile solvent (e.g., ethanol, ethyl acetate)
-
Candidate crystallization inhibitors (e.g., PVP K12, PVP K30, Poloxamer 407)
-
Microscope slides and coverslips
-
Polarized light microscope
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the API in the chosen volatile solvent.
-
Prepare stock solutions of each crystallization inhibitor in the same volatile solvent.
-
-
Prepare Drug-Inhibitor Mixtures:
-
In small vials, mix the API stock solution with each inhibitor stock solution at various drug-to-inhibitor ratios (e.g., 9:1, 4:1, 1:1). Include a control with no inhibitor.
-
-
Add PG and OA:
-
To each vial, add the desired amount of the PG:OA mixture. The final composition should mimic your target patch formulation, excluding the adhesive.
-
-
Slide Preparation:
-
Apply a small drop of each solution onto a clean microscope slide and cover with a coverslip.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., a vacuum oven at a mild temperature).
-
-
Microscopic Observation:
-
Examine the slides under a polarized light microscope at regular intervals (e.g., immediately after drying, 1 hour, 24 hours, 1 week).
-
-
Analysis:
-
Record the time it takes for crystals to appear and the extent of crystallization in each sample. The most effective inhibitor will be the one that prevents or significantly delays crystal growth.
-
Protocol 2: Preparation of Transdermal Patches by Solvent Casting Method
This protocol describes a general procedure for preparing drug-in-adhesive matrix patches.[16][17]
Materials:
-
API
-
Pressure-sensitive adhesive (e.g., acrylic, silicone-based)
-
1,2-Propanediol
-
Oleic Acid
-
Crystallization inhibitor (if required)
-
Volatile solvent(s) for the adhesive and drug
-
Backing liner
-
Release liner
-
Casting knife or film applicator
-
Drying oven
Procedure:
-
Adhesive Solution Preparation:
-
Dissolve the pressure-sensitive adhesive in a suitable volatile solvent as per the manufacturer's instructions.
-
-
Drug Solution Preparation:
-
In a separate container, dissolve the API, 1,2-propanediol, oleic acid, and the selected crystallization inhibitor in a suitable solvent. Gentle heating or sonication may be used to aid dissolution.
-
-
Mixing:
-
Slowly add the drug solution to the adhesive solution while stirring continuously to ensure a homogenous mixture.
-
-
Deaeration:
-
Allow the mixture to stand or use a desiccator under vacuum to remove any entrapped air bubbles.
-
-
Casting:
-
Pour the bubble-free solution onto a release liner and spread it to a uniform thickness using a casting knife or film applicator.
-
-
Drying:
-
Dry the cast film in an oven at a controlled temperature (e.g., 40-60°C) to evaporate the solvent. The drying time will depend on the solvent and the thickness of the film.
-
-
Lamination:
-
Once dried, laminate the adhesive film with a backing liner.
-
-
Cutting and Pouching:
-
Cut the patches into the desired size and shape and store them in sealed pouches.
-
Visualizing the Formulation Workflow
A clear and logical workflow is essential for systematically addressing crystallization issues.
Caption: A logical workflow for troubleshooting drug crystallization.
References
- Jain, P., & Banga, A. J. (2010). Inhibition of crystallization in drug-in-adhesive-type transdermal patches. International journal of pharmaceutics, 394(1-2), 68–74.
- Suksaeree, J., Monton, C., Charoongaytaya, W., & Pichayakorn, W. (2017). Formulation, Characterization, and In Vitro Evaluation of Transdermal Patches for Inhibiting Crystallization of Mefenamic Acid. Journal of Drug Delivery, 2017, 7358042.
- Hadgraft, J., & Lane, M. E. (2016). Drug crystallisation - implications for topical and transdermal delivery. Expert opinion on drug delivery, 13(6), 817–830.
- Jain, P., & Banga, A. K. (2013). Induction and inhibition of crystallization in drug-in-adhesive-type transdermal patches. Pharmaceutical research, 30(2), 562–571.
- Pita, O. E. K., Kamila, A. T. E., Adianingsih, O. R., & Danimayostu, A. A. (2025). Inhibition of Crystallization in Highly Loaded Drug Bilayer Topical Patch using Lipid-Based Cosolvent. International Journal of Drug Delivery Technology, 15(2), 378-84.
- Calvo, E., Cócera, M., López, O., & de la Maza, A. (2022). Pseudo-ternary phase diagrams of propylene glycol, ethyl oleate, and lecithin (Epikuron 200)/Tween 80 mixture.
- Alothaid, H., Aldughaim, M. S., Yusuf, A. O., Yezdani, U., Alhazmi, A., Habibullah, M. M., & Khan, M. G. (2021). Ternary phase diagram showing the effect of oil (oleic acid), surfactant (tween 20), and co-surfactants (PEG 600). Drug Delivery, 28(1), 1945-1955.
- Chakkarwar, A. (n.d.).
- Hadgraft, J., & Lane, M. E. (2016). Drug crystallisation – implications for topical and transdermal delivery. Taylor & Francis Online.
- Hadgraft, J., & Lane, M. E. (2016). Drug crystallization - implications for topical and transdermal delivery. PubMed.
- Hansen, C. M. (n.d.). Hansen solubility parameters. Stenutz.
- Oktavia Eka Puspita, Alya Tastbitha Elok Kamila, Oktavia Rahayu Adianingsih, Adeltrudis. Adelsa Danimayostu. (2025). Inhibition of Crystallization in Highly Loaded Drug Bilayer Topical Patch using Lipid-Based Cosolvent. Impactfactor.
- Hadgraft, J., & Lane, M. E. (2016). Drug crystallisation – implications for topical and transdermal delivery. UCL Discovery.
- Jouyban, A., & Acree, W. E. (2007). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. PubMed.
- Hadgraft, J., & Lane, M. E. (2016). Drug crystallization – implications for topical and transdermal delivery. UCL Discovery.
- Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. Preprints.org.
- Ferreira, O., Dyab, A. K. F., & Chiavacci, L. A. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
- Marangoni, A. G., & Garti, N. (2011). Simplifying Hansen solubility parameters for complex edible fats and oils. Food & Function, 2(11), 674-679.
- Taylor & Francis. (n.d.). Ternary phase diagram – Knowledge and References.
- Gani, R., & Fung, D. J. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
- Saavedra Saavedra, M. P., et al. (2025). Predicting Drug Solubility in Cosolvent Systems Using AI.
- Chakkarwar, A. (n.d.).
- Jouyban, A., & Acree, W. E. (2007). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model.
- Suksaeree, J., Monton, C., Charoongaytaya, W., & Pichayakorn, W. (2017).
- Larrucea, E., Arellano, A., Calpena, A., & Sune, J. (2001). Combined effect of oleic acid and propylene glycol on the percutaneous penetration of tenoxicam and its retention in the skin.
- Jouyban, A., & Acree, W. E. (2005). Solubility Prediction for Researchers. Scribd.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters. Kinam Park.
- SreeHarsha, N., Hiremath, J. G., Sarudkar, S., & Asif, A. H. (n.d.). Ternary phase diagram of Oleic acid, Tween 80 and PEG 400.
- Kaminska, E., et al. (2022). The Effect of Various Poly (N-vinylpyrrolidone) (PVP)
- Jain, P., & Banga, A. K. (2012). Induction and Inhibition of Crystallization in Drug-in-Adhesive-Type Transdermal Patches.
- Soni, G., et al. (2020). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. PMC.
- Amer, A. M., et al. (2025). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques.
- Sharma, P., et al. (2012). An approach to determine crystalline content of Granisetron in transdermal patches using X-ray diffraction technique.
- Oh, Y. K., & Kang, H. (2018).
- Li, Y., et al. (2024).
- Universitas Ahmad Dahlan. (n.d.). the influence of propylene glycol.
- Larrucea, E., Arellano, A., Calpena, A., & Sune, J. (2001). Combined effect of oleic acid and propylene glycol on the percutaneous penetration of tenoxicam and its retention in the skin. PubMed.
- ResearchG
- BenchChem. (2025).
- Google Patents. (n.d.).
- Sravani, G., et al. (2023). Preparation and Evaluation of Transdermal Patches of An Anti-Inflammatory Drug. International Journal of Pharmaceutical Sciences Review and Research.
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Minimizing surfactant concentration in 1,2-propanediol oleic acid microemulsions
Welcome to the technical support center for the development of 1,2-propanediol and oleic acid-based microemulsions. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating these systems. Our focus is to provide in-depth, practical guidance on a critical objective: minimizing surfactant concentration while maintaining system stability and performance. We will move beyond basic protocols to explore the causal relationships between components and offer field-proven troubleshooting strategies.
Section 1: Understanding the Core Components
Before troubleshooting, a firm grasp of each component's role is essential. A microemulsion is a thermodynamically stable, transparent, and isotropic system.[1] Its spontaneous formation is driven by the reduction of interfacial tension between the oil and water phases to near-zero levels.[2]
-
Oleic Acid (Oil Phase): As the lipophilic phase, oleic acid serves as the primary solvent for hydrophobic active pharmaceutical ingredients (APIs). Interestingly, due to its fatty acid structure, oleic acid itself can partition at the oil-water interface, contributing to the surfactant film and potentially reducing the amount of primary surfactant required.[3][4]
-
1,2-Propanediol (Cosurfactant/Aqueous Phase Component): Also known as propylene glycol, this component is a versatile excipient.[5] In these systems, it primarily functions as a cosurfactant . Cosurfactants are crucial for achieving the necessary flexibility of the interfacial film.[6] 1,2-Propanediol partitions between the aqueous phase and the surfactant interface, increasing the fluidity of the surfactant layer. This allows the interface to curve and adapt, which is essential for forming stable, nanometer-sized droplets.[7][8]
-
Surfactant: This is the primary emulsifying agent. Its role is to drastically lower the interfacial tension between oleic acid and the aqueous phase. The choice of surfactant, typically classified by its Hydrophilic-Lipophilic Balance (HLB) value, is critical. For oil-in-water (o/w) microemulsions, surfactants with HLB values in the range of 8-18 are generally preferred.[6]
Caption: Interplay of components in an o/w microemulsion system.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during formulation development in a practical question-and-answer format.
Question 1: My final mixture is cloudy or milky white. Why isn't it a transparent microemulsion?
Answer: A cloudy or milky appearance is the hallmark of a macroemulsion or nanoemulsion, not a true microemulsion. These systems are kinetically stable at best, meaning they will eventually separate, and consist of droplets typically larger than 100-200 nm.[9][10] A true microemulsion has droplet sizes in the range of 10-150 nm and is thermodynamically stable, appearing transparent and clear.[7]
Probable Causes & Recommended Actions:
| Probable Cause | Scientific Rationale | Recommended Action |
| Insufficient Surfactant/Cosurfactant | The concentration of the surfactant/cosurfactant mixture (Smix) is too low to reduce the interfacial tension adequately, preventing the spontaneous formation of nano-sized droplets. | Systematically increase the Smix to oil ratio. Construct a pseudoternary phase diagram to identify the precise boundaries of the microemulsion region (see Protocol 1). |
| Incorrect Surfactant-to-Cosurfactant Ratio (Smix Ratio) | The ratio of surfactant to cosurfactant (known as Km) dictates the packing and fluidity of the interfacial film.[11] An improper ratio leads to a rigid or poorly formed film that cannot stabilize the required curvature for microemulsion droplets. | Prepare several Smix ratios (e.g., 1:2, 1:1, 2:1, 3:1) and construct a phase diagram for each. This will reveal which ratio yields the largest stable microemulsion region.[12] |
| Poor Component Miscibility | The chosen surfactant may not be optimal for the oleic acid system, or the API being loaded has poor solubility in the oil phase, leading to precipitation or the formation of separate phases. | Re-evaluate your surfactant choice based on the required HLB for oleic acid. If loading an API, first determine its maximum solubility in oleic acid before attempting to form the microemulsion. |
Question 2: My microemulsion looks great initially but separates into two or more layers after 24-48 hours. How can I improve its long-term stability?
Answer: This indicates that you are likely operating at the very edge of the microemulsion phase boundary or have formulated a kinetically stable nanoemulsion by mistake. True microemulsions are thermodynamically stable and should not separate over time.[2]
Probable Causes & Recommended Actions:
Caption: Troubleshooting flowchart for delayed phase separation.
-
Operating on the Phase Boundary: The compositions that define the boundary between a one-phase microemulsion and a multi-phase system are highly sensitive. A slight temperature fluctuation or minor evaporation can push the system into the unstable region.
-
Solution: Once you identify the microemulsion region using a phase diagram, select a formulation point deep within that region, not on the edge. This provides a buffer against minor variations.[2]
-
-
Temperature Sensitivity: Non-ionic surfactants, which are commonly used, can exhibit temperature-dependent phase behavior.[13] As temperature increases, the surfactant can become more lipophilic, potentially causing a phase inversion from an o/w to a w/o microemulsion, passing through an unstable bicontinuous phase.[14]
-
Solution: Evaluate the stability of your formulation at different temperatures (e.g., 4°C, 25°C, 40°C). If you suspect temperature-induced instability, you may need to select a surfactant less sensitive to temperature changes or define a strict storage temperature for your product.
-
Question 3: My DLS results show a high Polydispersity Index (PDI > 0.3). What does this signify and how can I reduce it?
Answer: A high PDI indicates a broad distribution of droplet sizes within your sample, which is undesirable for most applications, especially in drug delivery where uniformity is key. It suggests that your system is not well-controlled and may be on the verge of instability.
Probable Causes & Recommended Actions:
| Probable Cause | Scientific Rationale | Recommended Action |
| Formulation Near Phase Boundary | As with stability issues, formulations near the phase boundary can exhibit a wide range of coexisting structures and droplet sizes, leading to high PDI. | Move your formulation point towards the center of the single-phase microemulsion region identified in your phase diagram. |
| Ostwald Ripening in Nanoemulsions | If you have inadvertently created a nanoemulsion, smaller droplets will dissolve and redeposit onto larger ones over time (Ostwald ripening) to minimize total interfacial energy. This process broadens the size distribution. | Confirm you have a true microemulsion by checking for thermodynamic stability (no change after multiple temperature cycles). If it's a nanoemulsion, you will need to increase the surfactant/cosurfactant concentration to enter the microemulsion phase. |
| Incorrect Measurement Procedure | Contamination with dust or improper sample dilution for DLS analysis can lead to erroneous PDI readings. | Ensure all vials and solvents are scrupulously clean. Filter your sample through a sub-micron filter (e.g., 0.22 µm) before analysis if appropriate. Dilute with the filtered continuous phase of the microemulsion to avoid altering its structure. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary method for systematically minimizing surfactant concentration? The most robust method is the construction of pseudoternary phase diagrams .[1][12] This involves preparing mixtures of the oil phase (oleic acid) and the surfactant/cosurfactant mixture (Smix) at various fixed ratios (e.g., 9:1, 8:2...1:9). Each of these mixtures is then titrated with the aqueous phase, and the transition points from clear to turbid are meticulously recorded. Plotting this data on a ternary graph reveals the precise area where a stable, single-phase microemulsion exists. The goal is to identify the Smix ratio (Km) that provides the largest microemulsion region, as this often allows for formulations at the lowest possible Smix concentration.[11]
Q2: Can 1,2-propanediol act as the sole surfactant? No. While 1,2-propanediol is an essential cosurfactant, it does not possess the distinct hydrophilic head and lipophilic tail structure required to be an effective primary surfactant. It cannot sufficiently reduce interfacial tension on its own. Its role is to enhance the performance of the primary surfactant.[7][8] There are reports of "surfactant-free" microemulsions using components like n-propanol with oleic acid, but these systems rely on the specific partitioning and solvent properties of the alcohol, which acts as a hydrotrope, rather than traditional surfactant action.[15][16]
Q3: How do I determine the type of microemulsion I have formed (o/w, w/o, or bicontinuous)? Several methods can be used:
-
Conductivity Measurement: Oil-in-water (o/w) microemulsions, having a continuous aqueous phase, will exhibit high electrical conductivity. Water-in-oil (w/o) microemulsions will have very low conductivity. Bicontinuous systems show an intermediate and often sharply changing conductivity as the water fraction is increased.[11][15]
-
Dye Solubility Test: A water-soluble dye (e.g., methylene blue) will readily disperse in an o/w system but will remain as isolated specks in a w/o system. Conversely, an oil-soluble dye (e.g., Sudan Red) will color a w/o system but not an o/w system.
-
Dilutability: An o/w microemulsion can be infinitely diluted with water without phase separation. A w/o microemulsion can be diluted with oil.[11]
Q4: Does increasing surfactant concentration always improve performance? Not necessarily. While a certain minimum concentration is required for formation, excessively high surfactant levels can be detrimental. From a safety and regulatory perspective, minimizing excipients is always a goal.[7] Furthermore, for drug delivery applications, very high surfactant concentrations can sometimes reduce the thermodynamic activity of the solubilized drug, potentially decreasing its permeation across biological membranes.[17] The objective is optimization, not maximization.
Section 4: Experimental Protocols
Protocol 1: Construction of a Pseudoternary Phase Diagram by Water Titration
This protocol is fundamental to identifying the optimal component ratios for a stable microemulsion with minimal surfactant.
Caption: Workflow for constructing a pseudoternary phase diagram.
Methodology:
-
Prepare Smix: Choose a mass ratio of Surfactant to 1,2-Propanediol (Km), for example, 2:1. Prepare a stock mixture by accurately weighing and vortexing the two components until homogeneous.
-
Prepare Oil/Smix Blends: In a series of clear glass vials, prepare different mass ratios of Oleic Acid to the Smix stock. For example, create 10g total mixtures with ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.
-
Aqueous Phase Titration: Place one vial on a magnetic stirrer. Slowly add deionized water dropwise using a burette or calibrated pipette.
-
Observation: After each addition, allow the system to equilibrate. Observe the mixture against a well-lit background. Note the exact amount of water added when the clear, transparent mixture turns cloudy or turbid. This point marks the edge of the microemulsion boundary.
-
Data Calculation: For each titration point, calculate the mass percentage of all three components (Water, Oleic Acid, and Smix).
-
Plotting: Plot these percentages on a ternary phase diagram. The three corners of the triangle represent 100% of each component (Water, Oil, Smix). Each data point represents a specific composition on the phase boundary.
-
Delineation and Optimization: Connect the points to delineate the boundary of the single-phase microemulsion region. Repeat the entire process for different Km ratios (e.g., 1:1, 1:2, 3:1). The Km ratio that produces the largest stable microemulsion area is generally considered the most efficient, allowing for formulations with the lowest percentage of Smix.[1][12]
Protocol 2: Basic Characterization of a Microemulsion Formulation
-
Visual Inspection and Stability:
-
Observe the formulation for clarity, homogeneity, and absence of particulates.
-
Subject the formulation to centrifugation (e.g., 5000 rpm for 30 minutes) and freeze-thaw cycles (e.g., -20°C to +40°C, 3 cycles). A stable microemulsion will show no signs of phase separation, creaming, or cracking.
-
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Use Dynamic Light Scattering (DLS).
-
Properly dilute the sample with filtered deionized water (for o/w systems) to avoid multiple scattering effects.
-
Equilibrate the sample at a controlled temperature (e.g., 25°C).
-
Perform at least three measurements and report the average Z-average diameter and PDI. For a good microemulsion, expect a droplet size < 150 nm and a PDI < 0.3.
-
-
Conductivity Measurement:
-
Use a standard conductivity meter.
-
Measure the conductivity of the undiluted microemulsion at a constant temperature.
-
Compare the value to controls (deionized water and oleic acid).
-
High conductivity (>100 µS/cm, depending on components) suggests an o/w system. Very low conductivity (<10 µS/cm) suggests a w/o system.
-
References
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Performance of Oleic Acid and Soybean Oil in the Preparation of Oil-in-Water Microemulsions for Encapsulating a Highly Hydrophobic Molecule. (2021). MDPI. Available at: [Link]
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Biocompatible Microemulsions Based on Oleic Acid Modified with Piperidinium Surfactants. (2023). Russian Journal of General Chemistry. Available at: [Link]
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Troubleshooting Microemulsion Systems. (2013). Cosmetics & Toiletries. Available at: [Link]
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Phase Behavior of Oil/Water/Nonionic Surfactant Systems. (2007). Taylor & Francis Online. Available at: [Link]
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Phase Behavior of Oil + Water + Nonionic Surfactant Systems for Various Oil-to-Water Ratios and the Representation by a Landau-Type Model. (1998). ACS Publications. Available at: [Link]
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Phase behavior and interfacial curvature in water-oil-surfactant systems. (1997). MPG.PuRe. Available at: [Link]
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Effect of polymer addition on the phase behavior of oil–water–surfactant systems of Winsor III type. (2023). RSC Publishing. Available at: [Link]
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Phase Behavior Of Surface-Active Solutes. Agno Pharmaceuticals. Available at: [Link]
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The role of oleic acid: from synthesis to assembly of perovskite nanocuboid two-dimensional arrays. (2015). PubMed. Available at: [Link]
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Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. (2022). PMC. Available at: [Link]
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Unveiling Supramolecular Structures Formed by Menthol and Xanthan Gum in Oleic Acid-Based Microemulsions. (2026). ACS Omega. Available at: [Link]
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Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. (2022). ACS Publications. Available at: [Link]
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Construction and Properties of Polyglycerol Monolaurate-Oleic Acid Microemulsion System. (2021). China Food Publishing Co. Available at: [Link]
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Oleic acid based heterolipid synthesis, characterization and application in self-microemulsifying drug delivery system. (2012). PubMed. Available at: [Link]
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Curcumin-loaded microemulsion: formulation, characterization, and in vitro skin penetration. (2023). Taylor & Francis Online. Available at: [Link]
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Microemulsions in Systems with Lecithin and Oleic Acid for Medical Use. (2020). ResearchGate. Available at: [Link]
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Surfactant-free microemulsion composed of oleic acid, n-propanol, and H2O. (2013). PubMed. Available at: [Link]
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Surfactant-Free Microemulsion Composed of Oleic Acid, n-Propanol, and H2O. (2012). ACS Publications. Available at: [Link]
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Development and Characterization of New Miconazole-Based Microemulsions for Buccal Delivery by Implementing a Full Factorial Design Modeling. (2024). MDPI. Available at: [Link]
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OLEIC ACID/GLYCOL: AN ALTERNATIVE TO PENTANOL IN MICROEMULSIONS WITH ANIONIC SURFACTANT. (2007). Taylor & Francis Online. Available at: [Link]
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Enhanced Oil Recovery by Injecting Oleic Acid as a Surfactant into the Porous Medium. (2020). Scientific Research Publishing. Available at: [Link]
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Olive oil and oleic acid-based self nano-emulsifying formulation of omega-3-fatty acids with improved strength, stability, and therapeutics. (2021). Taylor & Francis Online. Available at: [Link]
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How to explain microemulsions formed by solvent mixtures without conventional surfactants. (2015). PNAS. Available at: [Link]
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MICROEMULSION. (2022). IJCSPUB. Available at: [Link]
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Overcoming the Cutaneous Barrier with Microemulsions. (2014). PMC. Available at: [Link]
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3 Microemulsions.pdf. University of Hull. Available at: [Link]
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Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena. (2024). PMC. Available at: [Link]
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1,2-Propanediol | The Invisible Alchemist. (2025). Hainan Sincere Industries. Available at: [Link]
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Microemulsion Microstructure(s): A Tutorial Review. (2020). MDPI. Available at: [Link]
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Film-Forming Microemulsions with Essential Oils: Elucidating Relationships Between Formulation Parameters, Thermodynamic Stability, and Quality Attributes. (2025). MDPI. Available at: [Link]
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Optimization of Surfactant- and Cosurfactant-Aided Pine Oil Nanoemulsions by Isothermal Low-Energy Methods for Anticholinesterase Activity. (2020). ACS Omega. Available at: [Link]
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Surfactant-Free Microemulsion Composed of Oleic Acid, n-Propanol, and H2O | Request PDF. (2013). ResearchGate. Available at: [Link]
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Formulation and Stability of Microemulsion Preparations From Secang Wood Extract (Caesalpinia Sappan L) and Virgin. (2024). Semantic Scholar. Available at: [Link]
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Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study. (2023). MDPI. Available at: [Link]
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1 Emulsion Formation, Stability, and Rheology. Wiley-VCH. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Effects of 1,2-Propanediol and Oleic Acid on Stratum Corneum: An FTIR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhancing dermal and transdermal drug delivery, understanding the molecular interactions between penetration enhancers and the skin's primary barrier, the stratum corneum (SC), is paramount. This guide provides an in-depth, comparative analysis of two commonly used penetration enhancers, 1,2-propanediol and oleic acid, focusing on their distinct mechanisms of action as revealed by Fourier Transform Infrared (FTIR) spectroscopy. By delving into the causality behind their effects on the SC's lipid and protein structures, this document serves as a valuable resource for optimizing formulation strategies.
The Stratum Corneum Barrier: A Brief Overview
The stratum corneum, the outermost layer of the epidermis, is often described by the "bricks and mortar" model. The "bricks" are the corneocytes, protein-rich, anucleated cells, and the "mortar" is the continuous lipid matrix surrounding them. This lipid matrix, primarily composed of ceramides, cholesterol, and free fatty acids, is highly organized and crystalline, forming the principal barrier to the percutaneous absorption of most substances.
Penetration enhancers facilitate drug transport across this barrier by transiently and reversibly disrupting its structure. FTIR spectroscopy is a powerful, non-invasive technique that provides molecular-level insights into these structural perturbations by probing the vibrational modes of the SC's lipids and proteins.
Mechanisms of Action: A Tale of Two Enhancers
1,2-Propanediol (propylene glycol) and oleic acid, while both effective penetration enhancers, operate through fundamentally different mechanisms. FTIR analysis elucidates these differences by monitoring specific vibrational bands within the SC.
Oleic Acid: The Lipid Fluidizer
Oleic acid, an unsaturated fatty acid, primarily targets the intercellular lipid matrix of the stratum corneum. Its mechanism involves the disruption of the highly ordered, crystalline lipid lamellae.
FTIR Evidence:
The primary indicators of lipid structure in an FTIR spectrum are the C-H stretching vibrations of the acyl chains of the lipids, specifically the asymmetric (νₐₛCH₂) and symmetric (νₛCH₂) stretching bands, typically found around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The peak positions of these bands are sensitive to the conformational order of the lipid chains.
Treatment of the stratum corneum with oleic acid leads to a noticeable shift of the νₐₛCH₂ and νₛCH₂ bands to higher wavenumbers . This shift signifies an increase in the number of gauche conformers relative to trans conformers in the lipid acyl chains, indicative of a more disordered or "fluid-like" state.[1] This fluidization of the lipid domains creates more permeable pathways for drug molecules to traverse the SC.
Furthermore, studies utilizing deuterated oleic acid have shown that it can exist as a separate, fluid phase within the endogenous SC lipids, coexisting with the more ordered lipid structures.[1]
1,2-Propanediol: The Protein Interactor
In contrast to oleic acid, 1,2-propanediol's primary mode of action appears to be the modification of the protein components of the stratum corneum, specifically the keratin within the corneocytes.
FTIR Evidence:
The secondary structure of keratin can be monitored using the Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) absorption bands. The Amide I band is particularly sensitive to changes in protein conformation.
Upon treatment with 1,2-propanediol, FTIR spectra of the stratum corneum show significant alterations in the Amide I band. Specifically, a decrease in the intensity of the peak associated with α-helical structures and the appearance of new peaks corresponding to β-sheet and random coil conformations are observed.[1][2] This suggests that 1,2-propanediol induces a conformational change in the keratin structure. This alteration of the protein domains may lead to increased hydration of the corneocytes and a general disruption of the SC barrier integrity, thereby enhancing drug penetration. While some studies suggest a mild extraction of SC lipids by propylene glycol, its effect on lipid organization is considered minimal compared to oleic acid.[3][4]
Comparative Analysis: A Tabular Summary
The distinct effects of 1,2-propanediol and oleic acid on the stratum corneum, as determined by FTIR spectroscopy, are summarized below for direct comparison.
| Feature Analyzed | Effect of 1,2-Propanediol | Effect of Oleic Acid | Primary Mechanism |
| SC Lipids (C-H Stretching) | Minimally disturbing; slight decrease in peak height may suggest mild lipid extraction.[3][4] | Significant shift to higher wavenumbers and band broadening.[1] | Lipid Fluidization |
| SC Proteins (Amide I & II) | Induces a conformational change from α-helix to β-sheet and random coil structures.[1][2] | May induce some conformational alteration, but less pronounced than its effect on lipids.[1] | Protein Interaction |
Experimental Protocol: ATR-FTIR Analysis of Treated Stratum Corneum
This section provides a detailed, step-by-step methodology for the comparative analysis of penetration enhancers on isolated stratum corneum using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Stratum Corneum Isolation
-
Obtain full-thickness skin samples (e.g., human cadaver skin or porcine ear skin).
-
Separate the epidermis from the dermis by heat treatment (e.g., immersion in water at 60°C for 2 minutes).
-
Isolate the stratum corneum from the epidermis by trypsin digestion (e.g., floating the epidermis on a 0.1% trypsin solution at 37°C for several hours).
-
Gently scrape the SC sheets from the epidermis, wash them with water, and dry them in a desiccator.
Treatment with Penetration Enhancers
-
Cut the isolated SC sheets into uniform pieces.
-
Mount the SC sheets in Franz diffusion cells with the dermal side facing the receptor compartment.
-
Apply a defined volume of the penetration enhancer (e.g., 1,2-propanediol or oleic acid) to the epidermal surface of the SC. A control group with no treatment should be included.
-
Incubate the cells for a specified period (e.g., 4-24 hours) at a controlled temperature (e.g., 32°C).
ATR-FTIR Spectroscopy
-
After the incubation period, remove the excess enhancer from the SC surface by gentle wiping.
-
Carefully remove the SC sheet from the diffusion cell and place it onto the ATR crystal with the epidermal side in direct contact.
-
Acquire the FTIR spectra over a suitable wavenumber range (e.g., 4000-650 cm⁻¹) with a specified resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 64-128 scans) to ensure a good signal-to-noise ratio.
-
Analyze the spectra for changes in the key vibrational bands: C-H stretching (~2920 and ~2850 cm⁻¹) and Amide I and II (~1650 and ~1550 cm⁻¹).
Visualizing the Mechanisms
To further illustrate the distinct interactions of 1,2-propanediol and oleic acid with the stratum corneum, the following diagrams depict their proposed mechanisms of action.
Figure 1. Proposed mechanism of 1,2-propanediol interaction with stratum corneum proteins.
Figure 2. Proposed mechanism of oleic acid interaction with stratum corneum lipids.
Conclusion: Tailoring Formulation Strategies
The comparative FTIR analysis of 1,2-propanediol and oleic acid reveals two distinct pathways to enhancing skin permeability. Oleic acid primarily disrupts the ordered structure of the intercellular lipid matrix, creating fluid domains that facilitate the passage of lipophilic drugs. In contrast, 1,2-propanediol's main effect is on the intracellular proteins of the corneocytes, inducing conformational changes in keratin that likely increase the hydration and permeability of the cells, which may be more beneficial for the delivery of hydrophilic compounds.
This fundamental understanding of their differential mechanisms, grounded in robust spectroscopic evidence, empowers researchers and formulation scientists to make more informed decisions. By selecting penetration enhancers based on their specific molecular interactions with the stratum corneum, it is possible to design more effective and targeted dermal and transdermal drug delivery systems.
References
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Tanojo, H., et al. (1992). Effects of fatty acids, fatty amines and propylene glycol on rat stratum corneum lipids and proteins in vitro measured by fourier transform infrared/attenuated total reflection (FT-IR/ATR) spectroscopy. Chemical & Pharmaceutical Bulletin, 40(7), 1887-1892. [Link]
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Boncheva, M. (2008). Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(5), 1275-1284. [Link]
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Shah, V. P., et al. (2008). Alteration of Skin Hydration and its Barrier Function by Vehicle and Permeation Enhancers: A Study using TGA, FTIR, TEWL and Drug Permeation as Markers. ResearchGate. [Link]
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Bouwstra, J. A., et al. (2002). Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids. Biophysical Journal, 82(1), 329-340. [Link]
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Michalik, D., et al. (2022). Sensing the Changes in Stratum Corneum Using Fourier Transform Infrared Microspectroscopy and Hyperspectral Data Processing. International Journal of Molecular Sciences, 23(21), 13455. [Link]
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Bar-On, O., et al. (2018). ATR-FTIR spectroscopy: A chemometric approach for studying the lipid organisation of the stratum corneum. ResearchGate. [Link]
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Bendas, E. R., & Tadros, M. I. (2007). FT–IR spectra of raw materials (propylene glycol and oleic acid) and the first-step product. ResearchGate. [Link]
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Danby, S. G., et al. (n.d.). Non-invasive assessment of the lipid structure and water holding properties of the stratum corneum in vivo by ATR-FTIR. Sheffield Dermatology Research. [Link]
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Plastic Surgery Key. (2017, July 13). ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects. [Link]
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A Comparative Guide to the Effects of 1,2-Propanediol and Oleic Acid on Skin Lipids: A Differential Scanning Calorimetry Perspective
This guide provides an in-depth comparison of the effects of two widely used penetration enhancers, 1,2-propanediol and oleic acid, on the thermotropic behavior of stratum corneum (SC) lipids. Leveraging Differential Scanning Calorimetry (DSC), we will explore the distinct and synergistic mechanisms by which these molecules modulate the skin's barrier function. This analysis is critical for researchers, scientists, and drug development professionals seeking to optimize topical and transdermal formulations.
Introduction: Overcoming the Skin's Barrier
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to the percutaneous absorption of xenobiotics. This formidable barrier is primarily attributed to the unique organization of its intercellular lipids, which consist mainly of ceramides, cholesterol, and free fatty acids. These lipids form highly ordered lamellar structures that severely restrict the passage of most drug molecules. Chemical penetration enhancers are therefore frequently incorporated into topical formulations to transiently and reversibly disrupt this lipid organization, thereby facilitating drug delivery.
Among the vast array of penetration enhancers, 1,2-propanediol (propylene glycol) and oleic acid are staples in formulation science. 1,2-propanediol, a hydrophilic diol, is known to increase the mobility of SC lipids.[1][2][3][4] In contrast, oleic acid, an unsaturated fatty acid, is recognized for its ability to fluidize the lipid bilayers and create separate, disordered domains within the stratum corneum.[5][6][7][8]
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. For skin lipids, DSC can detect changes in their physical state, providing valuable insights into the effects of penetration enhancers on the integrity and fluidity of the SC lipid lamellae.[9][10] This guide will elucidate how DSC can be employed to characterize and compare the impact of 1,2-propanediol and oleic acid on the thermal properties of skin lipids.
Experimental Methodology: A Validated DSC Protocol
The following protocol outlines a robust methodology for the DSC analysis of porcine skin treated with 1,2-propanediol and oleic acid. Porcine skin is often used as a surrogate for human skin due to its similar lipid composition and barrier properties.
Sample Preparation
-
Skin Procurement and Stratum Corneum Isolation: Obtain fresh full-thickness porcine skin. Remove subcutaneous fat and dermis. Isolate the stratum corneum by heat separation (e.g., immersion in water at 60°C for 2 minutes) followed by gentle scraping.
-
Treatment with Penetration Enhancers:
-
Cut the isolated SC into small pieces (approximately 5x5 mm).
-
Prepare three groups of samples:
-
Control: Untreated SC.
-
1,2-Propanediol Treated: Immerse SC samples in 1,2-propanediol for a specified duration (e.g., 12 hours) at 32°C.
-
Oleic Acid Treated: Immerse SC samples in oleic acid for the same duration and temperature.
-
-
After treatment, gently blot the SC samples to remove excess enhancer.
-
-
Hydration: Hydrate all SC samples by placing them in a desiccator with a saturated solution of K₂SO₄ (providing approximately 97% relative humidity) for at least 24 hours.
DSC Analysis
-
Sample Encapsulation: Accurately weigh 2-5 mg of the hydrated SC sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as the reference.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 20°C.
-
Ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature of 120°C.
-
Cool the sample back to 20°C.
-
Perform a second heating scan under the same conditions to assess the reversibility of the thermal events.
-
-
Data Analysis: Analyze the resulting thermograms to determine the peak transition temperatures (Tₘ) and the enthalpy of transition (ΔH).
Comparative Analysis of DSC Thermograms
The application of 1,2-propanediol and oleic acid induces distinct and measurable changes in the thermal profile of stratum corneum lipids. The table below summarizes the expected outcomes based on a synthesis of published data.
| Treatment Group | Key Thermal Transitions (Tₘ) | Enthalpy of Transition (ΔH) | Interpretation |
| Untreated Control | Tₘ₁: ~65-70°C Tₘ₂: ~80-85°C | Baseline ΔH | Represents the melting of intercellular lipids and lipid-protein complexes in their native, ordered state. |
| 1,2-Propanediol | Lowered Tₘ₁ and Tₘ₂ | Decreased ΔH | Indicates increased mobility and disordering of the lipid acyl chains.[1][2][3][4] |
| Oleic Acid | Significant lowering and broadening of Tₘ₁ and Tₘ₂ | Significantly decreased ΔH | Suggests a fluidization of the lipid bilayers and the formation of disordered, fluid-like domains within the SC.[5][6][7][8] |
| 1,2-Propanediol + Oleic Acid (Synergistic Effect) | Pronounced lowering and broadening of Tₘ₁ and Tₘ₂ | Markedly decreased ΔH | The combined action leads to a greater disruption of the lipid lamellae than either agent alone.[11] |
Mechanistic Insights and Discussion
The Thermotropic Behavior of Untreated Stratum Corneum
A typical DSC thermogram of hydrated, intact stratum corneum exhibits several endothermic transitions. The transitions occurring around 65-85°C are of particular interest as they are primarily associated with the melting of the intercellular lipid domains.[9][10] The sharpness of these peaks is indicative of the cooperative melting of the highly ordered lipid structures.
The Influence of 1,2-Propanediol
1,2-propanediol is a hygroscopic molecule that can penetrate the stratum corneum and interact with the polar headgroups of the lipids. This interaction is thought to increase the mobility of the lipid acyl chains, leading to a less ordered, more fluid lipid arrangement.[1][2][3][4] This is reflected in the DSC thermogram as a downward shift in the transition temperatures (Tₘ) and a decrease in the enthalpy of transition (ΔH). The reduction in ΔH signifies that less energy is required to disrupt the lipid packing, confirming a less ordered state.
The Disruptive Power of Oleic Acid
Oleic acid, with its cis-double bond, introduces a "kink" into the hydrocarbon chain. When it partitions into the stratum corneum, it disrupts the tight packing of the straight-chain ceramides and fatty acids. This leads to a significant fluidization of the lipid bilayers. Furthermore, studies suggest that oleic acid can form separate, highly fluid domains within the SC lipids.[5][6][7][8] This profound disruption is observed in the DSC as a substantial lowering and broadening of the lipid transition peaks and a marked reduction in the associated enthalpy.
A Comparison of Mechanisms and Potential Synergy
While both 1,2-propanediol and oleic acid act to disorder the stratum corneum lipids, their primary mechanisms of action differ. 1,2-propanediol appears to increase the overall mobility of the lipid chains, likely by interacting with the hydrophilic regions. In contrast, oleic acid directly integrates into the lipid lamellae, causing significant disruption and phase separation.
The combination of these two enhancers can lead to a synergistic effect.[11] 1,2-propanediol may facilitate the partitioning of oleic acid into the lipid domains, while oleic acid's fluidizing effect further enhances the mobility of the lipid environment. This combined action results in a more pronounced disruption of the skin barrier than can be achieved with either agent alone, as would be evidenced by a more significant depression and broadening of the thermal transitions in a DSC analysis.
Visualizing the Process and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for DSC analysis of treated stratum corneum.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2-Propanediol and Oleic Acid in a Laboratory Setting
In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, procedural guidance for the proper disposal of 1,2-Propanediol and oleic acid. By moving beyond a simple checklist and delving into the causality behind each step, this document aims to foster a culture of safety and environmental responsibility.
Understanding the Chemical Profiles: 1,2-Propanediol and Oleic Acid
A foundational understanding of the chemical properties of 1,2-Propanediol and oleic acid is crucial for implementing safe disposal practices. While neither is typically classified as hazardous waste, their physical and chemical characteristics necessitate careful management to mitigate any potential environmental impact.
1,2-Propanediol , a colorless, viscous liquid, is miscible with water and many organic solvents.[1] It is not considered a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[2] Its low toxicity and ready biodegradability mean it is not regarded as dangerous for the environment.[3] However, large or frequent spills may have adverse effects on the aquatic environment.[3]
Oleic acid is a clear, oily liquid with a wax-like odor.[4] It is insoluble in water but soluble in most organic solvents and alcohol.[4] While not classified as hazardous waste, it can cause skin and eye irritation.[4] It is a combustible liquid and should be stored away from heat and ignition sources.[5]
The following table summarizes key quantitative data for both substances:
| Property | 1,2-Propanediol | Oleic Acid |
| CAS Number | 57-55-6 | 112-80-1 |
| Boiling Point | 184°C @ 760 mm Hg[3] | 286°C[4] |
| Flash Point | 104°C[3] | N/A (Combustible Liquid)[4] |
| Solubility in Water | Miscible[1] | Insoluble[4] |
| Acute Oral Toxicity (LD50, rat) | > 20,000 mg/kg | 25,000 mg/kg[5] |
Disposal Protocols: A Step-by-Step Approach
The primary responsibility for waste disposal lies with the waste generator, who must characterize the waste and adhere to federal, state, and local regulations.[6] The following protocols provide a self-validating system for the safe disposal of 1,2-Propanediol, oleic acid, and their mixtures.
Part 1: Disposal of Uncontaminated 1,2-Propanediol and Oleic Acid
Step 1: Waste Collection and Segregation
Collect waste 1,2-Propanediol and oleic acid in separate, designated, and properly labeled containers.[6][7] Do not mix with other waste streams to avoid unforeseen chemical reactions. Containers must be chemically compatible with the stored waste, free from damage, and have secure, leak-proof closures.[8]
Step 2: Labeling
Each waste container must be clearly labeled with the words "Hazardous Waste" (if applicable, though these are generally non-hazardous), the full chemical name (no abbreviations), and a list of chemical constituents.[8]
Step 3: Storage
Store waste containers in a cool, dry, well-ventilated area, away from direct sunlight, heat, and ignition sources.[5] Ensure that incompatible chemicals are separated by physical barriers.[8]
Step 4: Disposal
Dispose of the contained waste through your institution's chemical waste program or a licensed waste disposal contractor.[3] While these substances are generally not hazardous, they should not be disposed of in the regular trash or poured down the sewer unless fully compliant with local water authority requirements.[3][8]
Part 2: Disposal of Materials Contaminated with 1,2-Propanediol or Oleic Acid
Step 1: Spill Cleanup
For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the substance.[5][6] For 1,2-Propanediol, if it is soluble in water, the spillage can be diluted with water and mopped up.[3]
Step 2: Collection of Contaminated Materials
Place all contaminated materials, including absorbent materials, paper towels, and personal protective equipment (PPE), into a designated, properly labeled, and sealed container.[6][9] Do not place solid waste into liquid waste containers.[9]
Step 3: Disposal
Dispose of the contained contaminated materials through your institution's chemical waste program as solid waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of 1,2-Propanediol and oleic acid.
Caption: Decision workflow for characterizing and segregating chemical waste.
Caption: Step-by-step spill response and cleanup protocol.
Regulatory Framework: Ensuring Compliance
The disposal of all laboratory waste is governed by a stringent regulatory framework to protect human health and the environment. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): This federal law creates the framework for the proper management of hazardous and non-hazardous solid waste.[9][10] Laboratories are required to follow RCRA regulations for waste from "cradle to grave."[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates a written Chemical Hygiene Plan that includes waste disposal protocols.[11][12]
-
Environmental Protection Agency (EPA): The EPA has formulated specific guidelines for laboratory waste disposal to prevent environmental contamination.[7]
It is imperative that all laboratory personnel receive training on these regulations and the institution's specific waste management policies.[12]
Disposing of 1,2-Propanediol and Oleic Acid Mixtures
While the general rule is to avoid mixing chemical waste, there may be instances where a mixture of 1,2-Propanediol and oleic acid is generated. Since both are generally considered non-hazardous, the disposal procedure for the mixture is similar to that of the individual components.
-
Collection: Collect the mixture in a designated, properly labeled container. The label should clearly indicate that it is a mixture and list both components.
-
Storage: Store the container in a safe, well-ventilated area, away from heat and ignition sources.
-
Disposal: Dispose of the mixture through your institution's chemical waste program or a licensed waste disposal contractor. Do not pour the mixture down the drain.[13][14]
The key principle is to ensure that the waste is properly characterized and that the disposal method complies with all applicable local, state, and federal regulations.[15]
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of 1,2-Propanediol and oleic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is not just a matter of compliance; it is a cornerstone of scientific integrity and a testament to the high standards of the research community.
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Navigating the Safe Handling of 1,2-Propanediol and Oleic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of laboratory chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 1,2-Propanediol and oleic acid, moving beyond mere procedural steps to explain the rationale behind these critical safety measures. Our aim is to foster a deep understanding of the materials you work with, ensuring a safe and efficient laboratory environment.
Understanding the Components: A Quick Reference
A foundational aspect of laboratory safety is a clear understanding of the physical and chemical properties of the substances being handled. Below is a summary of key data for 1,2-Propanediol and oleic acid.
| Property | 1,2-Propanediol | Oleic Acid |
| Synonyms | Propylene Glycol | cis-9-Octadecenoic acid, Red Oil |
| CAS Number | 57-55-6 | 112-80-1 |
| Molecular Formula | C₃H₈O₂ | C₁₈H₃₄O₂ |
| Appearance | Colorless, viscous liquid | Colorless to pale yellow or brownish, oily liquid |
| Odor | Odorless | Lard-like odor |
| Primary Hazards | May cause mild skin and eye irritation.[1][2] | Causes skin and eye irritation.[3][4] |
| Incompatibilities | Strong oxidizing agents, acid chlorides.[5] | Strong oxidizing agents, strong bases, powdered aluminum.[3][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
While both 1,2-Propanediol and oleic acid are not classified as hazardous under the Globally Harmonized System (GHS), the use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of good laboratory practice.[4][7] The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection:
-
Rationale: To prevent splashes or aerosols from coming into contact with the eyes.
-
Recommendation: Wear safety glasses with side-shields conforming to EN166 or NIOSH standards.[8][9] If there is a significant risk of splashing, chemical safety goggles are the more appropriate choice.[10]
Skin Protection:
-
Rationale: To prevent direct contact with the skin, which can lead to mild irritation or dryness with prolonged exposure.
-
Hand Protection: Nitrile rubber gloves are recommended, with a minimum thickness of >0.11 mm, providing a breakthrough time of >480 minutes. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid contaminating your skin.[8]
-
Body Protection: A standard laboratory coat is generally sufficient. For tasks with a higher risk of splashes, consider a chemically resistant apron.
Respiratory Protection:
-
Rationale: To prevent inhalation of aerosols or mists, which may cause respiratory tract irritation.
-
Recommendation: Respiratory protection is typically not required under conditions of adequate ventilation. However, if you are working in a poorly ventilated area or generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][9]
Visualizing Your PPE Workflow
To ensure a consistent and safe approach to PPE selection and use, the following workflow should be adopted.
Caption: A workflow for the selection and use of Personal Protective Equipment (PPE).
Safe Handling and Operational Plans
Adherence to established safe handling procedures is crucial for minimizing risks in the laboratory.
General Handling and Hygiene:
-
Ensure your work area is well-ventilated to minimize the concentration of any airborne mists or vapors.
-
Avoid direct contact with skin and eyes.[8]
-
Wash your hands thoroughly with soap and water after handling these chemicals.[8]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Keep containers tightly closed to prevent the absorption of moisture, to which 1,2-Propanediol is prone, and to prevent oleic acid from darkening upon exposure to air.[6][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and powdered aluminum.[3]
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Always wear the appropriate PPE during spill cleanup.
Disposal Plan: A Commitment to Environmental Responsibility
Proper chemical waste disposal is not just a regulatory requirement but also an ethical obligation to protect the environment.
-
Waste Characterization: The waste generator is responsible for properly characterizing the waste according to federal, state, and local regulations.
-
Collection: Collect waste 1,2-Propanediol, oleic acid, and any contaminated materials in designated, sealed, and properly labeled containers.
-
Disposal Route: Do not pour these chemicals down the drain. Dispose of the chemical waste through your institution's approved chemical waste program or a licensed disposal company.[8] This ensures that the waste is managed in an environmentally responsible manner.
By integrating these safety protocols and operational plans into your daily laboratory work, you contribute to a culture of safety and scientific excellence. A comprehensive understanding of the materials you work with is the cornerstone of a safe and successful research environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
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ChemSupply Australia. (2024, June 20). Safety Data Sheet OLEIC ACID. Retrieved from [Link]
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Tangshan Solvents Trading Co., Ltd. (2022, July 1). Safe Storage Of 1,2-Propanediol. Retrieved from [Link]
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Chemical Suppliers. (2018, February 6). SAFETY DATA SHEET 1,2-PROPANEDIOL. Retrieved from [Link]
-
Redox. (2023, January 1). Safety Data Sheet Oleic Acid Revision 3. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Oleic acid. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). How to Dispose of Glycol. Retrieved from [Link]
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Rolfes Chemicals. (n.d.). Oleic acid Safety Data Sheet. Retrieved from [Link]
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Macolis. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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(2019, March 26). Oleic Acid - Safety Data Sheet. Retrieved from [Link]
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ACS.org. (2002, January 1). Oleic Acid C8H17CH=CH(CH2)7COOH CAS No.. Retrieved from [Link]
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Labbox. (n.d.). Oleic acid Extra Pure. Retrieved from [Link]
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MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
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(2004, November 15). Oleic acid. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Oleic Acid--N/H. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Oleic acid, monoester with propane-1,2-diol | C21H40O3 | CID 6433267. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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(n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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(n.d.). chemical label Oleic acid, monoester with propane-1,2-diol. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Operative conditions: 1,3-propanediol/oleic acid = 1/2; catalyst.... Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
